molecular formula C11H14O B124536 1-(4-Propylphenyl)ethan-1-one CAS No. 2932-65-2

1-(4-Propylphenyl)ethan-1-one

Cat. No.: B124536
CAS No.: 2932-65-2
M. Wt: 162.23 g/mol
InChI Key: ZNBVIYMIVFKTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Propylphenyl)ethan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-propylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBVIYMIVFKTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183559
Record name 1-(4-Propylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2932-65-2
Record name 1-(4-Propylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2932-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Propylphenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002932652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2932-65-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Propylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-propylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.003
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-(4-Propylphenyl)ethan-1-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 1-(4-Propylphenyl)ethan-1-one. This compound, also known as 4'-propylacetophenone, is a key intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical, agrochemical, and fragrance industries.

Core Chemical Properties and Structure

This compound is an aromatic ketone characterized by a propyl group substituted at the para position of an acetophenone core.[1] Its chemical identity is well-defined by various nomenclature and registry systems.

Structure:

  • IUPAC Name: 1-(4-propylphenyl)ethanone[2]

  • Molecular Formula: C₁₁H₁₄O[2]

  • Canonical SMILES: CCCC1=CC=C(C=C1)C(=O)C[2]

  • InChI: InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-8H,3-4H2,1-2H3[2]

  • InChIKey: ZNBVIYMIVFKTIW-UHFFFAOYSA-N[2]

The structural representation of this compound is a benzene ring substituted with an acetyl group and a propyl group at positions 1 and 4, respectively.

Physicochemical Data

A summary of the key physicochemical properties of this compound and a structurally similar compound, 4'-Isopropylacetophenone, are presented below for comparative analysis.

PropertyThis compound4'-Isopropylacetophenone (for comparison)
Molecular Weight 162.23 g/mol [2]162.23 g/mol [3]
Appearance Colorless liquid[4]Colourless liquid[3]
Boiling Point No data available252.00 to 254.00 °C @ 760.00 mm Hg[3]
Melting Point No data availableNo data available
Density No data available0.967-0.975 g/cm³[3]
Solubility No data availableInsoluble in water; soluble in organic solvents, oils[3]
CAS Number 2932-65-2[2]645-13-6[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of propylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Reaction:

Propylbenzene + Acetyl Chloride --(AlCl₃)--> this compound + HCl

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane.

  • Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of acetyl chloride in the same solvent to the suspension with constant stirring. Following this, add a solution of propylbenzene in the solvent dropwise. The reaction is exothermic, and the temperature should be maintained in the cold.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 60°C) for a period of time (e.g., 30 minutes) to ensure the reaction goes to completion.[5]

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.

  • Washing: Combine the organic fractions and wash sequentially with dilute hydrochloric acid, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified using standard techniques for ketones.

  • Distillation: Fractional distillation under reduced pressure is a suitable method for purifying liquid ketones.

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel.[2] A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be employed.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

General HPLC Parameters:

  • Column: A C18 column is typically used for the separation of non-polar compounds like aryl ketones.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.[3] The exact ratio can be optimized to achieve good separation. For mass spectrometry (MS) compatibility, a volatile acid like formic acid can be added to the mobile phase.[3]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ketone shows strong absorbance (e.g., 254 nm) is suitable.

  • Injection Volume: A standard injection volume of 10-20 µL is generally used.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_product Final Product Reactants Propylbenzene + Acetyl Chloride + AlCl3 Reaction Friedel-Crafts Acylation Reactants->Reaction Quenching Quenching with Ice/HCl Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing with Acid/Base/Brine Extraction->Washing Drying Drying and Concentration Washing->Drying Purification Distillation or Column Chromatography Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis Workflow for this compound.

Friedel_Crafts_Mechanism start Acetyl Chloride + AlCl3 acylium Formation of Acylium Ion [CH3CO]+ start->acylium Step 1 attack Electrophilic Attack by Benzene Ring acylium->attack Step 2 intermediate Arenium Ion Intermediate attack->intermediate Step 3 deprotonation Deprotonation intermediate->deprotonation Step 4 product This compound deprotonation->product Step 5

Caption: Mechanism of Friedel-Crafts Acylation.

References

An In-depth Technical Guide to 1-(4-Propylphenyl)ethan-1-one (CAS: 2932-65-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Propylphenyl)ethan-1-one, also known as 4'-propylacetophenone, is an aromatic ketone that serves as a versatile intermediate in various fields of chemical synthesis. Its structure, featuring a propyl-substituted phenyl ring attached to a ketone functional group, makes it a valuable building block in the development of pharmaceuticals, agrochemicals, liquid crystals, and fragrances. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a summary of its spectroscopic data.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 2932-65-2
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 123-125 °C at 15 mmHg
Density 0.98 g/cm³
Refractive Index 1.5225
Flash Point 251-252 °C
Solubility Soluble in chloroform and methanol.
InChIKey ZNBVIYMIVFKTIW-UHFFFAOYSA-N
SMILES CCCC1=CC=C(C=C1)C(=O)C

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of n-propylbenzene. This electrophilic aromatic substitution reaction involves the reaction of n-propylbenzene with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride. The acetyl group is directed to the para position of the propyl-substituted benzene ring.

Experimental Workflow: Friedel-Crafts Acylation

Synthesis_Workflow Reactants n-Propylbenzene + Acetyl Chloride + Aluminum Chloride (AlCl₃) Reaction_Setup Reaction Setup: - Inert atmosphere (e.g., Nitrogen) - Anhydrous conditions - Solvent (e.g., Dichloromethane) Reactants->Reaction_Setup Acylation Friedel-Crafts Acylation: - Controlled temperature (e.g., 0 °C to rt) - Stirring Reaction_Setup->Acylation Quenching Reaction Quenching: - Slow addition to ice/HCl mixture Acylation->Quenching Extraction Work-up: - Separation of organic layer - Extraction of aqueous layer Quenching->Extraction Washing Washing: - Saturated NaHCO₃ solution - Brine Extraction->Washing Drying Drying: - Anhydrous MgSO₄ or Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal: - Rotary Evaporation Filtration->Evaporation Purification Purification: - Distillation or - Column Chromatography Evaporation->Purification Product This compound Purification->Product

Synthesis workflow for this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation of n-Propylbenzene

This protocol is adapted from a general procedure for Friedel-Crafts acylation.

Materials:

  • n-Propylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Reflux condenser

  • Nitrogen or argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser with a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice/water bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the addition funnel and add it dropwise to the stirred suspension over 10-15 minutes.

  • Addition of n-Propylbenzene: After the addition of acetyl chloride is complete, add n-propylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane to the addition funnel and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30-60 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

NMR Spectroscopy

The 1H and 13C NMR spectral data provide detailed information about the molecular structure.

1H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.88d, J=8.3 Hz2HAr-H (ortho to C=O)
7.24d, J=8.3 Hz2HAr-H (ortho to propyl)
2.62t, J=7.6 Hz2HAr-CH₂-
2.57s3H-C(=O)CH₃
1.69 - 1.59m2H-CH₂-CH₃
0.93t, J=7.4 Hz3H-CH₂-CH₃

13C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
197.8C=O
149.0Ar-C (para to C=O)
135.2Ar-C (ipso to C=O)
128.7Ar-CH (ortho to propyl)
128.3Ar-CH (ortho to C=O)
38.1Ar-CH₂-
26.6-C(=O)CH₃
24.3-CH₂-CH₃
13.8-CH₂-CH₃

Note: Specific peak assignments may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960, ~2870StrongAliphatic C-H stretch
~1680StrongC=O (ketone) stretch
~1605, ~1575MediumAromatic C=C stretch
~820Strongpara-disubstituted benzene C-H bend
Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

m/zRelative IntensityAssignment
162M⁺Molecular ion
147High[M - CH₃]⁺
119High[M - C₃H₇]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
43High[CH₃CO]⁺

Biological Activity

While acetophenone derivatives, in general, have been reported to exhibit a range of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects, there is limited publicly available data on the specific biological activity of this compound. Further research is required to elucidate its pharmacological profile and potential therapeutic applications. The general GHS hazard statements for this compound include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.

Applications

This compound is a key intermediate in the synthesis of more complex molecules. Its primary applications include:

  • Pharmaceuticals: As a building block for the synthesis of active pharmaceutical ingredients.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Fragrances and Flavors: Used in the formulation of various scents and flavor profiles.

  • Liquid Crystals: As a component in the manufacturing of liquid crystal displays.

Conclusion

This compound is a valuable chemical intermediate with a well-established synthetic route and characterized physicochemical and spectroscopic properties. While its direct biological applications are not yet extensively documented, its role as a precursor in various industries highlights its importance in chemical research and development. This guide provides essential technical information to support its use in laboratory and industrial settings.

physical and chemical properties of 4'-propylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Propylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is curated for professionals in research and development, with a focus on data accuracy and experimental context.

Chemical Identity

4'-Propylacetophenone, an aromatic ketone, is recognized by several identifiers across chemical databases and regulatory bodies.

IdentifierValue
IUPAC Name 1-(4-propylphenyl)ethanone[1][2]
CAS Number 2932-65-2[1][2][3][4]
Molecular Formula C₁₁H₁₄O[1][2][3][4]
Molecular Weight 162.23 g/mol [1][3][4]
Synonyms p-Propylacetophenone, 4-n-Propylacetophenone, 1-(4-Propylphenyl)ethan-1-one[1][2][4][5]

Physical Properties

The physical characteristics of 4'-propylacetophenone are summarized below. This compound is typically a liquid under standard conditions.

PropertyValueSource(s)
Appearance Colorless to yellow liquid[1][4][5]
Boiling Point 115 °C[1]
Reduced Pressure Boiling Point 155-158 °C at 0.024 atm[6]
Purity ≥ 95.0% (GC) to 99.0%[1][5]
Storage Temperature 0-8 °C[4]

Chemical Properties and Reactivity

4'-Propylacetophenone serves as a versatile intermediate in various organic syntheses.[4] Its reactivity is primarily centered around the ketone functional group and the aromatic ring.

  • Synthesis : A common method for the synthesis of 4'-propylacetophenone is the Friedel-Crafts acylation of propylbenzene. This reaction typically involves treating propylbenzene with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Applications : Due to its functional groups, it is a valuable building block in the production of more complex molecules. It is utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[4] Furthermore, it has applications in the field of organic electronics, where it can be incorporated into the fabrication of organic light-emitting diodes (OLEDs).[4] It is also used as an intermediate for liquid crystals.[5]

Experimental Protocols

Synthesis of 4'-Propylacetophenone via Friedel-Crafts Acylation

This protocol describes a general laboratory procedure for the synthesis of 4'-propylacetophenone.

Materials:

  • Propylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon disulfide)

  • Hydrochloric acid (aq., dilute)

  • Sodium bicarbonate solution (aq., saturated)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is kept under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension : Anhydrous aluminum chloride is suspended in the anhydrous solvent within the reaction flask and cooled in an ice bath.

  • Addition of Reactants : Propylbenzene is added to the cooled suspension. Acetyl chloride is then added dropwise from the dropping funnel with continuous stirring. The temperature should be maintained near 0-5 °C during the addition.

  • Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period, typically 1-3 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching : The reaction mixture is cooled in an ice bath and slowly quenched by the careful addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction : The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-propylacetophenone.

Below is a diagram illustrating the logical workflow for the synthesis of 4'-propylacetophenone.

// Nodes Propylbenzene [label="Propylbenzene", fillcolor="#4285F4"]; AcetylChloride [label="Acetyl Chloride", fillcolor="#4285F4"]; AlCl3 [label="AlCl3 (Catalyst)", fillcolor="#EA4335", shape=ellipse]; ReactionMixture [label="Reaction Mixture\n(Friedel-Crafts Acylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Quenching [label="Quenching\n(Ice & HCl)", fillcolor="#34A853"]; Extraction [label="Extraction & Washing", fillcolor="#34A853"]; Purification [label="Purification\n(Distillation)", fillcolor="#34A853"]; FinalProduct [label="4'-Propylacetophenone", fillcolor="#4285F4", shape=box3d];

// Edges Propylbenzene -> ReactionMixture; AcetylChloride -> ReactionMixture; AlCl3 -> ReactionMixture [style=dashed, arrowhead=open, color="#202124"]; ReactionMixture -> Quenching [color="#202124"]; Quenching -> Extraction [color="#202124"]; Extraction -> Purification [color="#202124"]; Purification -> FinalProduct [color="#202124"]; }

Caption: Logical workflow for the synthesis of 4'-propylacetophenone.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of 4'-propylacetophenone.

  • Mass Spectrometry (Electron Ionization) : The NIST Chemistry WebBook provides the mass spectrum for 4-n-propylacetophenone, which is a key resource for its identification.[2][7]

  • Infrared (IR) Spectrum : The NIST database also contains the IR spectrum for this compound, allowing for the identification of its functional groups.[6][7]

References

1-(4-Propylphenyl)ethan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core chemical data for 1-(4-Propylphenyl)ethan-1-one, a compound of interest in various chemical research and development applications. The information is presented to be accessible to researchers, scientists, and professionals in drug development.

Compound Data Summary

The fundamental molecular properties of this compound are summarized below. These values are derived from standard computational chemistry models and public chemical databases.

PropertyValueCitations
IUPAC Name1-(4-propylphenyl)ethanone[1]
Molecular Formula C₁₁H₁₄O [1][2]
Molecular Weight 162.23 g/mol [1][2]
CAS Number2932-65-2[1]

Chemical Structure

The two-dimensional structure of the this compound molecule is depicted below. The diagram illustrates the arrangement of the propyl group and the ethanone group on the phenyl ring.

Caption: 2D structure of this compound.

References

In-Depth Technical Guide: Spectral Data of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(4-Propylphenyl)ethan-1-one, a molecule of interest in various chemical research and development sectors. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, providing a clear and concise reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.88d2H8.4H-2, H-6 (Aromatic)
7.25d2H8.4H-3, H-5 (Aromatic)
2.62t2H7.6-CH₂- (propyl)
2.57s3H--C(O)CH₃
1.65sext2H7.5-CH₂- (propyl)
0.93t3H7.4-CH₃ (propyl)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppmAssignment
197.9C=O
148.8C-4 (Aromatic)
135.0C-1 (Aromatic)
128.7C-3, C-5 (Aromatic)
128.3C-2, C-6 (Aromatic)
38.1-CH₂- (propyl)
26.6-C(O)CH₃
24.1-CH₂- (propyl)
13.8-CH₃ (propyl)
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3000MediumAromatic C-H Stretch
2960-2850StrongAliphatic C-H Stretch
1685StrongC=O Stretch (Aryl Ketone)
1605, 1575Medium-StrongC=C Aromatic Ring Stretch
1415MediumCH₃ Bending
1358MediumCH₃ Bending
1267StrongC-C(=O)-C Stretch and Bending
825Strongp-Disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound [2]

m/zRelative Intensity (%)Proposed Fragment
16225[M]⁺ (Molecular Ion)
147100[M - CH₃]⁺
11930[M - C₃H₇]⁺ or [M - CH₃CO]⁺
9145[C₇H₇]⁺ (Tropylium ion)
4355[CH₃CO]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. These protocols are representative of standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are typically acquired on a Bruker Avance or similar spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 0-220 ppm is common. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-10 seconds) are often required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. Phase correction and baseline correction are performed. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.[3][4]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum or a Bruker Tensor series instrument, is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the salt plates) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the compound in a volatile solvent like dichloromethane or hexane is injected into the GC.

  • Gas Chromatography Conditions: A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. Helium is typically used as the carrier gas.[5]

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap).

  • Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_analysis Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data FID Processing IR_Data Wavenumbers (cm⁻¹) Transmittance/Absorbance IR->IR_Data FT Processing MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data Ion Detection Structure Molecular Structure Confirmation NMR_Data->Structure Functional Groups Connectivity IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight Fragmentation Pattern

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of p-Propylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of p-propylacetophenone, a key intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. It consolidates available data on the physicochemical properties of p-propylacetophenone, outlines its expected solubility in various solvents, and discusses its stability under different environmental conditions. Detailed experimental protocols for determining these properties are also provided, alongside graphical representations of key processes to facilitate a deeper understanding of its behavior.

Introduction

p-Propylacetophenone, also known as 1-(4-propylphenyl)ethanone, is an aromatic ketone with the chemical formula C₁₁H₁₄O. Its molecular structure, featuring a propyl-substituted phenyl ring attached to a methyl ketone group, dictates its physicochemical properties, including its solubility and stability. An understanding of these characteristics is paramount for its effective use in synthesis, formulation, and as a reference standard. This guide aims to provide a detailed technical resource on these critical parameters.

Physicochemical Properties of p-Propylacetophenone

A summary of the key physicochemical properties of p-propylacetophenone is presented in Table 1. These properties form the basis for understanding its solubility and stability profiles.

Table 1: Physicochemical Properties of p-Propylacetophenone

PropertyValueReference
CAS Number 2932-65-2[1][2]
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1][2]
Appearance Colorless to pale yellow liquidN/A
Boiling Point Approximately 257.5 °C at 760 mmHgN/A
LogP 3.19N/A

Solubility Profile

The solubility of a compound is a critical parameter for its application in various chemical processes, including reaction kinetics, purification, and formulation. Based on its structure and the principle of "like dissolves like," p-propylacetophenone is expected to be poorly soluble in water and readily soluble in organic solvents.

Qualitative Solubility

Qualitative assessments indicate that p-propylacetophenone is insoluble in water but soluble in common organic solvents and oils. This is consistent with its nonpolar aromatic ring and alkyl chain, and the moderately polar ketone functional group.

Quantitative Solubility Data

Table 2: Estimated Quantitative Solubility of p-Propylacetophenone

SolventTypeEstimated SolubilityRationale
WaterPolar Protic< 0.3 mg/mLBased on data for p-methylacetophenone and increased hydrophobicity.
MethanolPolar ProticSoluble"Like dissolves like" principle.
EthanolPolar ProticSoluble"Like dissolves like" principle.
AcetonePolar AproticSoluble"Like dissolves like" principle.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble"Like dissolves like" principle.
HexaneNonpolarSoluble"Like dissolves like" principle.

Stability Profile

The stability of p-propylacetophenone is a critical consideration for its storage, handling, and use in chemical reactions. Like other acetophenone derivatives, it is susceptible to degradation through several pathways, primarily photodegradation, hydrolysis, and oxidation.[3]

Factors Influencing Stability

The rate and extent of degradation are influenced by several environmental factors:

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions in aromatic ketones, leading to degradation.[3]

  • pH: The ketone functional group can be susceptible to hydrolysis under strongly acidic or basic conditions.[3]

  • Temperature: Elevated temperatures can accelerate the rates of all degradation pathways.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the molecule. The alkyl substituent may also be a site for oxidation.

  • Metal Ions: Certain metal ions can catalyze oxidative degradation.[3]

Potential Degradation Pathways

Based on the known reactivity of acetophenone derivatives, the following degradation pathways are plausible for p-propylacetophenone:

  • Photodegradation: Aromatic ketones can undergo photoreduction in the presence of a hydrogen donor, leading to the formation of pinacols or the corresponding alcohol.

  • Hydrolysis: While ketones are generally stable to hydrolysis, extreme pH conditions can promote this process, though it is typically slow.[4]

  • Oxidation: The primary site of oxidation is likely the carbonyl group or the benzylic position of the propyl group. Oxidation of acetophenones can lead to the formation of benzoic acid derivatives.[5] Electron-withdrawing groups on the aromatic ring have been shown to accelerate the oxidation of acetophenones.[5]

A summary of the stability profile and potential degradation products is presented in Table 3.

Table 3: Stability Profile and Potential Degradation of p-Propylacetophenone

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Photolytic (UV/Vis light) Photoreduction, Norrish Type reactions1-(4-propylphenyl)ethanol, pinacol derivatives
Acidic Hydrolysis Slow hydrolysis of the ketoneNot a major degradation pathway under typical conditions.
Basic Hydrolysis Slow hydrolysis of the ketoneNot a major degradation pathway under typical conditions.
Oxidative (e.g., H₂O₂) Oxidation of the ketone and/or alkyl chain4-Propylbenzoic acid, other oxidized species
Thermal Thermal decompositionComplex mixture of smaller molecules

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of p-propylacetophenone. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific laboratory settings.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of p-propylacetophenone to a known volume of the desired solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the solution to stand undisturbed to allow undissolved solid to settle. Alternatively, centrifuge or filter the solution to separate the solid phase from the liquid phase.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of p-propylacetophenone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and establish the degradation pathways of a compound.[3][9][10][11] These studies are essential for developing and validating stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of p-propylacetophenone in suitable solvents. For solid-state studies, use the neat compound.

  • Stress Conditions: Expose the samples to a variety of stress conditions as outlined below. The duration of exposure should be sufficient to achieve a modest level of degradation (e.g., 5-20%).[12]

    • Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 N NaOH) at room temperature or an elevated temperature.[3]

    • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample or a solution of the compound to high temperature (e.g., 70 °C).[3]

    • Photostability: Expose a solid sample or a solution of the compound to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all significant degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products. Mass balance should be assessed to ensure that all major degradation products are accounted for.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to the assessment of p-propylacetophenone.

G cluster_solubility Solubility Assessment Workflow start Start: Obtain p-Propylacetophenone shake_flask Perform Shake-Flask Method (e.g., Water, Ethanol, DMSO) start->shake_flask analysis Quantify Concentration (HPLC-UV) shake_flask->analysis data Determine Solubility (mg/mL or µg/mL) analysis->data end_sol End: Solubility Profile data->end_sol

Solubility Assessment Workflow for p-Propylacetophenone.

G cluster_stability Stability Assessment & Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent p-Propylacetophenone light Light (UV/Vis) parent->light Photodegradation ph Acid/Base parent->ph Hydrolysis oxidation Oxidizing Agents parent->oxidation Oxidation heat Heat parent->heat Thermal Degradation photo_prod Photoreduction Products light->photo_prod hydrolysis_prod Hydrolysis Products (minor) ph->hydrolysis_prod ox_prod Oxidation Products (e.g., 4-Propylbenzoic acid) oxidation->ox_prod thermal_prod Thermal Decomposites heat->thermal_prod

Potential Degradation Pathways of p-Propylacetophenone.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of p-propylacetophenone. While specific quantitative data is limited, a reliable profile can be inferred from its chemical structure and data from analogous compounds. It is expected to be poorly soluble in aqueous media and soluble in organic solvents. The primary degradation pathways are likely to be photodegradation and oxidation, influenced by environmental factors such as light, temperature, and the presence of oxidizing agents. The provided experimental protocols offer a robust framework for the empirical determination of these critical parameters, which is essential for the successful application of p-propylacetophenone in research and development.

References

An In-Depth Technical Guide on 1-(4-Propylphenyl)ethan-1-one: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Propylphenyl)ethan-1-one, also known as 4'-propylacetophenone. It delves into the historical context of its discovery through the lens of Friedel-Crafts acylation, details its physicochemical and spectral properties, and presents a thorough experimental protocol for its synthesis. Furthermore, this guide explores the applications of this versatile ketone as a key intermediate in the pharmaceutical and fragrance industries, supported by signaling pathway and experimental workflow diagrams.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to the development of the Friedel-Crafts reactions, a cornerstone of organic synthesis established by Charles Friedel and James Crafts in 1877.[1][2][3] These reactions, encompassing alkylation and acylation, provided a novel method for attaching substituents to an aromatic ring.[1] The synthesis of this compound is a classic example of a Friedel-Crafts acylation, a reaction that involves the introduction of an acyl group onto an aromatic ring.[4][5]

While a definitive first synthesis of this compound is not readily found in seminal literature, its preparation falls under the broader exploration of acylating alkylbenzenes that followed the discovery of the Friedel-Crafts reaction. The general method involves the reaction of propylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][6] The acetyl group primarily adds to the para position of the propyl-substituted benzene ring due to steric hindrance at the ortho positions.[4]

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O[7]
Molecular Weight 162.23 g/mol [7]
CAS Number 2932-65-2[7]
Appearance Colorless liquid
Boiling Point 252.00 to 254.00 °C @ 760.00 mm Hg (for the isopropyl isomer)[8]
XLogP3 3.1[7]
Spectral Data

The spectral data provides structural confirmation of this compound.

Spectrum TypeKey Peaks/Shifts
¹H NMR Signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the protons of the propyl group.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the propyl and methyl groups.
IR Spectroscopy A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of propylbenzene.

Reaction Principle

The underlying principle of this synthesis is an electrophilic aromatic substitution reaction. The Lewis acid catalyst, aluminum chloride, reacts with acetyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of propylbenzene, leading to the formation of a sigma complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final product, this compound.

// Reactants Propylbenzene [label="Propylbenzene"]; AcetylChloride [label="Acetyl Chloride"]; AlCl3_catalyst [label="AlCl₃ (catalyst)", fontcolor="#34A853"];

// Intermediates AcyliumIon [label="Acylium Ion\n(Electrophile)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; SigmaComplex [label="Sigma Complex\n(Carbocation Intermediate)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products Product [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCl [label="HCl"]; AlCl3_regenerated [label="AlCl₃ (regenerated)", fontcolor="#34A853"];

// Edges {Propylbenzene, AcetylChloride, AlCl3_catalyst} -> AcyliumIon [label="Formation of Electrophile", color="#EA4335"]; AcyliumIon -> SigmaComplex [label="Electrophilic Attack", color="#EA4335"]; SigmaComplex -> Product [label="Deprotonation", color="#34A853"]; SigmaComplex -> HCl; SigmaComplex -> AlCl3_regenerated; } .dot Caption: Friedel-Crafts acylation of propylbenzene.

Detailed Experimental Procedure

Materials:

  • Propylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.[6]

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension of aluminum chloride via the dropping funnel.[6]

  • Acylation Reaction: To the resulting mixture, add propylbenzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature at 0 °C.[6]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).[6]

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.[6]

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

// Steps Setup [label="1. Reaction Setup\n(Flask, Stirrer, Condenser)"]; Reagents [label="2. Add AlCl₃ and CH₂Cl₂\n(Cool to 0°C)"]; Acylium [label="3. Add Acetyl Chloride"]; Acylation [label="4. Add Propylbenzene\n(Maintain 0°C)"]; Completion [label="5. Stir at Room Temp"]; Workup [label="6. Quench with HCl/Ice"]; Extraction [label="7. Separate and Extract"]; Washing [label="8. Wash Organic Layer"]; Drying [label="9. Dry and Evaporate"]; Purification [label="10. Purify by Distillation"]; Product [label="Pure this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents [color="#34A853"]; Reagents -> Acylium [color="#34A853"]; Acylium -> Acylation [color="#34A853"]; Acylation -> Completion [color="#34A853"]; Completion -> Workup [color="#EA4335"]; Workup -> Extraction [color="#EA4335"]; Extraction -> Washing [color="#EA4335"]; Washing -> Drying [color="#EA4335"]; Drying -> Purification [color="#EA4335"]; Purification -> Product [color="#34A853"]; } .dot Caption: Experimental workflow for synthesis.

Applications in Drug Development and Other Industries

Acetophenone derivatives, including this compound, are valuable intermediates in the synthesis of more complex molecules.[9] Their utility spans across the pharmaceutical, fragrance, and polymer industries.

Pharmaceutical Intermediate

This compound serves as a versatile building block in medicinal chemistry. The ketone functional group can be readily transformed into a variety of other functional groups, and the aromatic ring can undergo further substitution, allowing for the synthesis of a diverse range of potential drug candidates. While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its structural motif is present in various biologically active compounds. For instance, related acetophenones are precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (which uses 4-isobutylacetophenone).[6] The propylphenyl moiety can be found in compounds investigated for various therapeutic targets.

Fragrance and Flavor Industry

Aromatic ketones are widely used in the fragrance and flavor industry. This compound and its isomers contribute to a range of scents, often described as floral, fruity, or nutty. They are used in perfumes, cosmetics, and as flavoring agents in food products.

Conclusion

This compound, a product of the historic Friedel-Crafts acylation, remains a relevant and valuable chemical compound. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an important intermediate for researchers and professionals in drug development and other chemical industries. A thorough understanding of its properties and synthetic methodologies, as detailed in this guide, is essential for its effective utilization in the creation of novel and valuable molecules.

References

The Biological Activity of 1-(4-Propylphenyl)ethan-1-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Propylphenyl)ethan-1-one, a ketone derivative with the chemical formula C₁₁H₁₄O, has a structure that suggests potential for biological activity. As a member of the substituted acetophenone family, it shares a core scaffold with numerous compounds that have been investigated for a wide range of pharmacological effects. This technical guide aims to provide an in-depth overview of the currently available scientific literature regarding the biological activity of this compound. However, a comprehensive search of publicly accessible scientific databases and literature reveals a significant scarcity of direct research on this specific compound.

While information on closely related molecules and derivatives exists, there is a notable lack of dedicated studies investigating the biological effects, mechanisms of action, and potential therapeutic applications of this compound itself. This document will summarize the limited information available and discuss the biological activities of structurally similar compounds to provide a potential framework for future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₄OPubChem
Molecular Weight 162.23 g/mol PubChem
CAS Number 2932-65-2PubChem
Appearance Not specified-
Solubility Not specified-
LogP 3.1PubChem

Potential Areas of Biological Activity Based on Structural Analogs

Given the limited direct data, this section explores the biological activities of structurally related ethanone derivatives. It is crucial to note that these findings are not directly applicable to this compound and should be considered as potential avenues for future investigation.

Antimicrobial and Antifungal Activity

Derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as inhibitors of the MCR-1 enzyme, which confers colistin resistance in bacteria.[1][2][3] This suggests that the ethanone scaffold could be a starting point for the development of novel antimicrobial agents. However, the specific activity of this compound against bacterial or fungal pathogens has not been reported.

Enzyme Inhibition

The ethanone moiety is present in various enzyme inhibitors. For example, certain derivatives have been studied for their inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The potential for this compound to inhibit these or other enzymes remains to be explored.

Receptor Interaction

A study on the structurally related compound 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one indicated that it has been investigated for its interactions with adrenergic receptors.[4] This suggests that phenyl ethanone derivatives may have the potential to modulate the activity of G-protein coupled receptors (GPCRs). An older study also explored the adrenergic receptor blocking properties of a propanol derivative of a similar compound, 1-(4'-methylphenyl)-2-isopropylamino-propanol-HCl.[3] These findings hint at a possible interaction of this compound with the adrenergic system, though no direct evidence is available.

Experimental Protocols

Due to the absence of published studies detailing the biological activity of this compound, no specific experimental protocols can be provided. Researchers interested in investigating this compound would need to adapt standard assays for cytotoxicity, antimicrobial activity, enzyme inhibition, and receptor binding.

Signaling Pathways

Without any data on the biological targets of this compound, it is not possible to create any diagrams of signaling pathways. Any such visualization would be purely speculative and scientifically unfounded.

Future Directions

The lack of data on the biological activity of this compound presents a clear gap in the scientific literature and an opportunity for new research. Future studies could focus on:

  • Screening for Biological Activity: A broad-based screening approach to evaluate the compound's activity against a panel of cancer cell lines, bacterial and fungal strains, and a variety of enzymes and receptors.

  • In Silico Modeling: Computational studies to predict potential biological targets and guide experimental investigations.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the propyl group and the phenyl ring to understand the structural requirements for any observed activity.

Conclusion

References

An In-depth Technical Guide to the Derivatives and Analogs of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Propylphenyl)ethan-1-one is a substituted acetophenone that presents a versatile scaffold for chemical modification in drug discovery and development. Its structure, featuring a reactive ketone functional group and a substituted phenyl ring, allows for the synthesis of a wide array of derivatives. This technical guide explores the potential for developing novel therapeutic agents based on this core structure, drawing insights from analogous compounds and established synthetic methodologies. The primary focus will be on three main classes of derivatives: chalcones, oximes and hydrazones, and α-substituted analogs, which have shown significant biological activities in related chemical series.

Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-known class of compounds with a broad spectrum of biological activities. The synthesis of chalcone derivatives from this compound can be readily achieved through the Claisen-Schmidt condensation with various substituted benzaldehydes.

Synthesis of this compound Chalcone Derivatives

The general synthetic route involves the base-catalyzed condensation of this compound with an appropriate aromatic aldehyde.

General Synthetic Scheme:

G start This compound reagents Base (e.g., NaOH, KOH) Solvent (e.g., Ethanol) start->reagents aldehyde Substituted Benzaldehyde (Ar-CHO) aldehyde->reagents product Chalcone Derivative (1-(4-propylphenyl)-3-aryl-2-propen-1-one) reagents->product Claisen-Schmidt Condensation

Figure 1: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: Claisen-Schmidt Condensation

  • Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired chalcone derivative.

Biological Activities of Analogous Chalcone Derivatives

Table 1: Biological Activities of Analogous Chalcone Derivatives

ActivityExample Compound ClassQuantitative Data (Example)Reference
Anti-inflammatoryChalcones with varied substitutionsInhibition of 5-lipoxygenase[1]
AntifungalChalcones with 1,3,4-thiadiazole moietyEC50 = 14.4 µg/mL against Phomopsis sp.[2]
Antiviral (TMV)Chalcones with indanone moietyEC50 = 70.7 µg/mL (therapeutic)[5]
AntioxidantDi- and tri-acetylbenzyl chalconesPotent DPPH radical scavenging[3]
AntimicrobialPyrazole-containing chalconesZone of Inhibition = 16 mm against B. subtilis[4]

Oxime and Hydrazone Derivatives

The ketone moiety of this compound can be readily converted to oximes and hydrazones, which are known to possess a range of therapeutic properties.

Synthesis of Oxime and Hydrazone Derivatives

These derivatives are typically synthesized by the condensation of the parent ketone with hydroxylamine or a substituted hydrazine.

General Synthetic Scheme:

G start This compound conditions Solvent (e.g., Ethanol) Optional: Catalyst (e.g., acid) start->conditions reagent Hydroxylamine (for Oxime) or Substituted Hydrazine (for Hydrazone) reagent->conditions product Oxime or Hydrazone Derivative conditions->product Condensation

Figure 2: Synthetic workflow for oxime and hydrazone derivatives.

Experimental Protocol: Synthesis of Oximes

  • Dissolve this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

  • Add a base, such as sodium acetate or pyridine, to the mixture to neutralize the HCl.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude oxime by recrystallization.

Experimental Protocol: Synthesis of Hydrazones

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of the desired substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) (1 equivalent) in ethanol.

  • Add a catalytic amount of an acid (e.g., acetic acid) and reflux the mixture for a few hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to induce crystallization.

  • Filter the product, wash with cold ethanol, and dry to obtain the pure hydrazone derivative.

Biological Activities of Analogous Oxime and Hydrazone Derivatives

Derivatives of this class have shown promise in several therapeutic areas.[6][7][8][9]

Table 2: Biological Activities of Analogous Oxime and Hydrazone Derivatives

ActivityExample Compound ClassQuantitative Data (Example)Reference
Anti-inflammatoryBis-hydrazone derivatives68.4% inhibition in rat paw edema assay[6]
AntimicrobialKetone-derived oximes and hydrazonesActive against E. coli and S. aureus[7]
Opioid Receptor Binding14-Alkoxymorphinan hydrazones/oximesHigh affinity for µ-opioid binding sites[8]
AnticonvulsantNaphthyl-triazolyl-ethanone oxime ethersActive in maximal electroshock tests[9]

α-Substituted Analogs

Modification at the α-carbon of the ethanone moiety, particularly through the introduction of an amino group, can lead to compounds with significant biological effects.

Synthesis of α-Aminoethanone Derivatives

A common route to α-aminoethanone derivatives involves the initial α-bromination of the ketone followed by nucleophilic substitution with an appropriate amine.

General Synthetic Scheme:

G start This compound bromination α-Bromo-1-(4-propylphenyl)ethan-1-one start->bromination Brominating Agent (e.g., Br2, NBS) amination α-Amino-1-(4-propylphenyl)ethan-1-one Derivative bromination->amination Amine (R-NH2) Base G cluster_0 Hypothesized Anti-inflammatory MoA LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Derivative Chalcone Derivative Derivative->IKK Inhibits

References

An In-depth Technical Guide to the Safety and Hazards of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard profile of 1-(4-Propylphenyl)ethan-1-one (also known as 4'-propylacetophenone). The information herein is intended to support researchers, scientists, and drug development professionals in the safe handling, risk assessment, and implementation of appropriate safety protocols when working with this compound.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 4'-Propylacetophenone, p-Propylacetophenone
CAS Number 2932-65-2
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarning

Data sourced from PubChem CID 76236.[1]

Experimental Protocols for Hazard Assessment

The GHS classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for assessing the hazards associated with this compound.

Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the acute oral toxicity of a substance.[2]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a higher or lower dose level, or testing of additional animals with the same dose.

  • Test Animals: Typically, rats of a single sex (usually females) are used.

  • Administration of Substance: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Dose Levels: The starting dose level is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The method allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality.

In Vitro Skin Irritation: OECD Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[3][4][5][6]

  • Principle: The test system utilizes a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. A test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold level.

  • Test System: Commercially available RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE are used.

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • The tissue is incubated for a defined period (e.g., 60 minutes).

    • After incubation, the test substance is removed by washing.

    • The viability of the tissue is assessed using a cell viability assay, typically the MTT assay.

  • Endpoint: If the tissue viability is reduced below 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).

In Vitro Eye Irritation: OECD Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method is used to identify chemicals that can cause serious eye damage or eye irritation.[7][8][9][10]

  • Principle: This test method uses a reconstructed human cornea-like epithelium (RhCE) model. The test chemical is applied to the surface of the corneal epithelium, and eye irritation potential is determined by the reduction in tissue viability.[7][8][9][10]

  • Test System: Commercially available RhCE models are employed.

  • Procedure:

    • The test substance is applied to the apical surface of the RhCE tissue.

    • The tissue is incubated for a specified duration.

    • Following exposure, the tissue is rinsed to remove the test substance.

    • Cell viability is measured using the MTT assay.

  • Endpoint: The substance is classified based on the remaining cell viability. For example, a viability of ≤ 60% can indicate classification as an eye irritant (GHS Category 2).[8][9]

Signaling Pathways and Workflows

General Workflow for Chemical Hazard Identification and Risk Assessment

The following diagram illustrates a typical workflow for identifying and managing chemical hazards in a research or industrial setting.

A Hazard Identification (e.g., SDS, Literature Review) D Risk Characterization (Integration of Hazard, Exposure, and Dose-Response) A->D B Exposure Assessment (Routes, Duration, Frequency) B->D C Dose-Response Assessment (Toxicological Studies) C->D E Risk Management (Control Measures, PPE, SOPs) D->E F Risk Communication (Labeling, Training) E->F G Review and Update F->G G->A Iterative Process

Caption: A flowchart of the chemical risk assessment process.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Conclusion

This compound presents moderate acute oral toxicity, is a skin and eye irritant, and may cause respiratory irritation. Adherence to appropriate safety protocols, including the use of personal protective equipment and proper handling and storage procedures, is essential to minimize the risk of exposure. The experimental protocols outlined in this guide provide a framework for the toxicological assessment of this and similar compounds. A thorough understanding and implementation of the chemical risk assessment process are paramount for ensuring a safe working environment for all laboratory and drug development personnel.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(4-Propylphenyl)ethan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-propylphenyl)ethan-1-one, a valuable ketone intermediate in pharmaceutical and organic synthesis. The primary method described is the Friedel-Crafts acylation of propylbenzene with acetyl chloride using aluminum chloride as a Lewis acid catalyst. This well-established reaction affords the desired product with high regioselectivity for the para-isomer.[1] This protocol includes a comprehensive description of the reaction setup, execution, work-up, and purification. Additionally, alternative greener catalytic systems are discussed as emerging methodologies. All quantitative data, including reagent stoichiometry, product yield, and spectroscopic characterization, are summarized in structured tables. Safety precautions and experimental workflows are also detailed to ensure safe and efficient synthesis.

Introduction

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[1] The reaction of propylbenzene with acetyl chloride in the presence of a Lewis acid, such as aluminum trichloride (AlCl₃), selectively yields this compound, also known as 4'-propylacetophenone.[1] The propyl group is an ortho-, para- director, and due to steric hindrance, the para-substituted product is predominantly formed.[1] This ketone is a key building block for the synthesis of various more complex organic molecules and active pharmaceutical ingredients.

This document serves as a comprehensive guide for laboratory-scale synthesis, providing a detailed, step-by-step protocol, characterization data, and safety information.

Reaction Scheme

The overall reaction for the Friedel-Crafts acylation of propylbenzene is as follows:

Propylbenzene reacts with acetyl chloride in the presence of aluminum chloride to yield this compound and hydrogen chloride gas.

Experimental Protocols

3.1. Materials and Equipment

Reagent/EquipmentGrade/Specification
PropylbenzeneReagent grade, ≥99%
Acetyl chlorideReagent grade, ≥99%
Aluminum chloride (anhydrous)Reagent grade, ≥99%
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%
Hydrochloric acid (HCl)Concentrated (37%)
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous magnesium sulfate (MgSO₄)Reagent grade
Round-bottom flask with stir barAppropriate size
Reflux condenser
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator

3.2. Detailed Experimental Procedure

This protocol is adapted from established general procedures for Friedel-Crafts acylation.[2][3]

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. The outlets of the condenser and addition funnel should be fitted with drying tubes containing calcium chloride to protect the reaction from atmospheric moisture.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equiv.). Suspend the AlCl₃ in 50 mL of anhydrous dichloromethane. Cool the stirred suspension to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: In the addition funnel, place a solution of acetyl chloride (7.85 g, 0.10 mol, 1.0 equiv.) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled AlCl₃ suspension over 15-20 minutes.

  • Addition of Propylbenzene: After the complete addition of acetyl chloride, add a solution of propylbenzene (12.02 g, 0.10 mol, 1.0 equiv.) in 20 mL of anhydrous dichloromethane dropwise from the addition funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. Stir until the ice has melted and the layers have separated.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

3.3. Safety Precautions

  • Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

  • Acetyl chloride: Corrosive, a lachrymator, and reacts with water. Handle only in a fume hood and wear appropriate PPE.[2]

  • Dichloromethane (CH₂Cl₂): A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Hydrochloric acid (HCl): Corrosive and causes severe burns. Handle with care and wear appropriate PPE.

  • The reaction is exothermic and should be cooled appropriately during the addition of reagents.

Data Presentation

4.1. Stoichiometry and Yield

CompoundMolecular Weight ( g/mol )Moles (mol)EquivalentsVolume/Mass
Propylbenzene120.190.101.012.02 g
Acetyl chloride78.490.101.07.85 g
Aluminum chloride133.340.111.114.7 g
Product:
This compound162.23--Theoretical: 16.22 g

Note: The actual yield will vary depending on the reaction scale and purification efficiency. A typical reported yield for similar reactions is in the range of 70-90%.

4.2. Characterization of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point ~255 °C (literature)

4.3. Spectroscopic Data

TechniqueData
¹H NMR Predicted shifts: Aromatic protons (ortho to acetyl): ~7.9 ppm (d), Aromatic protons (meta to acetyl): ~7.2 ppm (d), Propyl-CH₂ (alpha to ring): ~2.6 ppm (t), Propyl-CH₂ (beta): ~1.6 ppm (sextet), Acetyl-CH₃: ~2.5 ppm (s), Propyl-CH₃ (gamma): ~0.9 ppm (t)
¹³C NMR Reported shifts (ppm): 197.9 (C=O), 148.9 (C-propyl), 135.5 (C-acetyl), 128.7 (aromatic CH), 128.4 (aromatic CH), 38.1 (propyl-CH₂), 26.5 (acetyl-CH₃), 24.2 (propyl-CH₂), 13.8 (propyl-CH₃)
IR (Infrared Spectroscopy) Characteristic peaks (cm⁻¹): ~2960 (C-H alkyl), ~1680 (C=O, aryl ketone), ~1605, 1575 (C=C aromatic)
MS (Mass Spectrometry) m/z (relative intensity): 162 (M+), 147 (M-CH₃), 119 (M-C₃H₇), 91 (tropylium ion)

Alternative "Green" Catalytic Systems

While aluminum chloride is a highly effective catalyst, its use presents environmental and handling challenges due to its corrosive nature and the generation of stoichiometric amounts of waste. Research into greener alternatives is ongoing.

  • Sulfated Zirconia: This solid acid catalyst has shown effectiveness in Friedel-Crafts acylations.[4] It is reusable, non-corrosive, and can be easily separated from the reaction mixture. The reaction is typically carried out at higher temperatures and may require longer reaction times compared to the AlCl₃ method.

  • Zeolites: Zeolites, such as H-Beta, are microporous aluminosilicates that can act as shape-selective solid acid catalysts.[5] Their well-defined pore structures can favor the formation of the para-isomer. The catalytic activity is influenced by the Si/Al ratio and crystal size.

A detailed experimental protocol for these alternative catalysts with propylbenzene is not as well-established in the literature and would require optimization of reaction conditions such as catalyst loading, temperature, and reaction time.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AC Acetyl Chloride Complex Lewis Acid-Base Complex AC->Complex + AlCl3 AlCl3 AlCl3 AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium AlCl4 [AlCl4]- Complex->AlCl4 Propylbenzene Propylbenzene Sigma Sigma Complex (Arenium Ion) Propylbenzene->Sigma + Acylium Ion Product This compound Sigma->Product - H+ HCl HCl AlCl3_regen AlCl3 (regenerated) AlCl4_ref [AlCl4]- AlCl4_ref->HCl AlCl4_ref->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow start Start setup 1. Reaction Setup (Flask, Condenser, Stirrer) start->setup reagents 2. Charge AlCl3 and CH2Cl2 Cool to 0 °C setup->reagents add_acetyl 3. Add Acetyl Chloride Solution reagents->add_acetyl add_propyl 4. Add Propylbenzene Solution add_acetyl->add_propyl react 5. React at Room Temperature add_propyl->react workup 6. Quench with Ice/HCl react->workup extract 7. Extraction with CH2Cl2 workup->extract wash 8. Wash with H2O, NaHCO3, Brine extract->wash dry 9. Dry and Evaporate Solvent wash->dry purify 10. Vacuum Distillation dry->purify end End Product purify->end

Caption: Experimental Workflow for Synthesis.

References

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 4'-Propylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4'-propylacetophenone, a valuable ketone intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved via the Friedel-Crafts acylation of propylbenzene with acetyl chloride, utilizing aluminum chloride as a catalyst. This protocol includes detailed procedural steps, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

4'-Propylacetophenone, also known as 1-(4-propylphenyl)ethanone, is a key building block in the synthesis of various organic molecules. Its chemical structure, featuring a substituted aromatic ring, makes it a versatile precursor for the development of novel compounds with potential therapeutic applications. The Friedel-Crafts acylation is a classic and effective method for the preparation of aromatic ketones, proceeding through an electrophilic aromatic substitution mechanism.[1] In this process, an acyl group is introduced onto the aromatic ring of propylbenzene. The para-substituted product is the major isomer formed due to the directing effect of the propyl group.

Chemical Properties and Data

IdentifierValueReference
Chemical Name 4'-Propylacetophenone[2]
Synonyms p-Propylacetophenone, 1-(4-propylphenyl)ethanone[2]
CAS Number 2932-65-2[2][3]
Molecular Formula C11H14O[2]
Molecular Weight 162.23 g/mol [2][3]
Appearance Colorless to pale yellow liquid
Boiling Point Approx. 255-257 °C at 760 mmHg
Density Approx. 0.98 g/cm³

Experimental Protocol

Materials and Reagents:

  • Propylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a calcium chloride drying tube.

  • Reagent Charging: Add anhydrous aluminum chloride (1.2 equivalents) to the flask, followed by 50 mL of dry dichloromethane. Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Propylbenzene: To the cooled and stirred suspension, add propylbenzene (1.0 equivalent) dropwise from the dropping funnel.

  • Addition of Acetyl Chloride: After the addition of propylbenzene is complete, add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 4'-propylacetophenone.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Flask, Stirrer, Condenser) reagents 2. Reagent Charging (AlCl₃, CH₂Cl₂) setup->reagents propylbenzene 3. Add Propylbenzene reagents->propylbenzene acetyl_chloride 4. Add Acetyl Chloride propylbenzene->acetyl_chloride reaction 5. Reaction (0°C to RT) acetyl_chloride->reaction quench 6. Quenching (Ice/HCl) reaction->quench extraction 7. Extraction & Washing (H₂O, NaHCO₃, Brine) quench->extraction drying 8. Drying & Solvent Removal (MgSO₄, Rotovap) extraction->drying purification 9. Purification (Vacuum Distillation) drying->purification product 4'-Propylacetophenone purification->product

Caption: Experimental workflow for the synthesis of 4'-propylacetophenone.

Signaling Pathway of Friedel-Crafts Acylation

The synthesis of 4'-propylacetophenone proceeds via the Friedel-Crafts acylation, a well-established electrophilic aromatic substitution reaction. The key steps are the formation of an acylium ion electrophile, followed by its attack on the electron-rich propylbenzene ring.

friedel_crafts_acylation cluster_reactants Reactants acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion [CH₃CO]⁺ (Electrophile) acetyl_chloride->acylium_ion + AlCl₃ alcl3 Aluminum Chloride (AlCl₃) alcl3->acylium_ion intermediate Arenium Ion Intermediate (Resonance Stabilized) acylium_ion->intermediate + Propylbenzene propylbenzene Propylbenzene propylbenzene->intermediate product 4'-Propylacetophenone intermediate->product - H⁺

Caption: Signaling pathway of the Friedel-Crafts acylation reaction.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Acetyl chloride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

This detailed protocol provides a reliable method for the synthesis of 4'-propylacetophenone, which can be adapted for various research and development applications.

References

Application Note: 1H and 13C NMR Analysis of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-propylphenyl)ethan-1-one. It includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a structural diagram to aid in spectral assignment. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.

Introduction

This compound, also known as 4'-propylacetophenone, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate characterization of this compound is essential for quality control and regulatory purposes. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note serves as a practical guide to the ¹H and ¹³C NMR analysis of this compound.

Spectral Data

The following tables summarize the predicted ¹H and experimental ¹³C NMR spectral data for this compound. The ¹H NMR data is predicted based on spectral data of structurally similar compounds and computational models. The ¹³C NMR data is based on available spectral information.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.90Doublet~8.02HH-2, H-6 (aromatic)
7.28Doublet~8.02HH-3, H-5 (aromatic)
2.62Triplet~7.62H-CH₂- (propyl)
2.58Singlet-3H-C(O)CH₃
1.65Sextet~7.52H-CH₂- (propyl)
0.93Triplet~7.43H-CH₃ (propyl)

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
197.8C=O
148.9C-4 (aromatic)
135.0C-1 (aromatic)
128.7C-3, C-5 (aromatic)
128.4C-2, C-6 (aromatic)
38.1-CH₂- (propyl)
26.6-C(O)CH₃
24.1-CH₂- (propyl)
13.8-CH₃ (propyl)

Experimental Protocol

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be adjusted for optimal results.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans (NS): 16 to 64, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 5 ppm).

  • Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 120 ppm).

  • Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Calibrate the chemical shift scale using the solvent peak as a reference.

  • Pick and label the peaks in both ¹H and ¹³C spectra.

Molecular Structure and Assignment

The structure of this compound with atom numbering for NMR assignment is provided below.

Figure 1. Structure of this compound with atom numbering.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete NMR analysis of this compound, from sample preparation to final structure confirmation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate reference Referencing integrate->reference peak_pick Peak Picking reference->peak_pick assign_h1 Assign 1H Signals peak_pick->assign_h1 assign_c13 Assign 13C Signals peak_pick->assign_c13 coupling Analyze Coupling (1H) assign_h1->coupling confirm Confirm Structure assign_h1->confirm assign_c13->confirm coupling->confirm

Figure 2. Workflow for NMR analysis of this compound.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. The provided spectral data, experimental protocol, and structural diagrams will be a valuable resource for researchers and professionals involved in the synthesis, quality control, and development of products containing this compound. Adherence to the outlined protocols will facilitate accurate and reproducible NMR analysis.

Application Notes: Mass Spectrometry Analysis of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 1-(4-Propylphenyl)ethan-1-one using mass spectrometry, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an aromatic ketone, is of interest in various fields, including organic synthesis and as a potential intermediate in drug development. Understanding its mass spectrometric behavior is crucial for its identification and quantification in complex matrices. These application notes outline the expected fragmentation patterns, sample preparation procedures, and a general protocol for its analysis.

Introduction

This compound (also known as 4'-propylacetophenone) is an organic compound with the molecular formula C₁₁H₁₄O and a molecular weight of approximately 162.23 g/mol .[1] Mass spectrometry is a powerful analytical technique for the identification and structural elucidation of such compounds. When coupled with a separation technique like gas chromatography, it allows for the analysis of individual components within a mixture. This document details the expected mass spectrometric behavior of this compound and provides a comprehensive protocol for its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 162. The fragmentation pattern is primarily dictated by the stability of the resulting ions.

Based on the analysis of similar aromatic ketones, such as acetophenone, the following fragmentation pathways are anticipated:

  • Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group.

    • Loss of a methyl radical (•CH₃): This results in the formation of a stable 4-propylbenzoyl cation, which is expected to be the base peak in the spectrum.

    • Loss of the propylphenyl group: This would lead to the formation of an acylium ion.

  • Benzylic Cleavage: Cleavage of the bond between the propyl group and the benzene ring can also occur.

The following table summarizes the predicted major fragments for this compound:

m/z Proposed Fragment Ion Formation Pathway
162[C₁₁H₁₄O]⁺•Molecular Ion
147[C₁₀H₁₁O]⁺Loss of •CH₃ (Alpha-cleavage)
119[C₉H₁₁]⁺Loss of CO from the [M-CH₃]⁺ fragment
91[C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds
43[CH₃CO]⁺Acylium ion from cleavage of the aryl-carbonyl bond

The following diagram illustrates the primary fragmentation pathway:

G M [C₁₁H₁₄O]⁺• (m/z 162) Molecular Ion F1 [C₁₀H₁₁O]⁺ (m/z 147) 4-Propylbenzoyl cation M->F1 - •CH₃ F2 [C₉H₁₁]⁺ (m/z 119) F1->F2 - CO

Figure 1: Proposed primary fragmentation pathway of this compound.

Experimental Protocols

A generalized workflow for the GC-MS analysis of this compound is presented below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SP1 Dissolution SP2 Dilution SP1->SP2 SP3 Filtration SP2->SP3 A1 Injection SP3->A1 Prepared Sample A2 Separation (GC) A1->A2 A3 Ionization (EI) A2->A3 A4 Mass Analysis (MS) A3->A4 D1 Chromatogram Generation A4->D1 D2 Mass Spectrum Extraction D1->D2 D3 Library Matching & Interpretation D2->D3

Figure 2: General workflow for the GC-MS analysis of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

  • Dissolution: Dissolve the this compound sample in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Concentration: The initial concentration should be approximately 1 mg/mL.

  • Dilution: Further dilute the stock solution to a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC-MS system.

GC-MS Instrumentation and Parameters

The following are general parameters for the GC-MS analysis. These may need to be optimized for the specific instrument being used.

Gas Chromatograph (GC) Conditions:

Parameter Value
Column HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min

Mass Spectrometer (MS) Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-400

Data Presentation

Quantitative data from the mass spectrum of this compound should be tabulated for clarity. The following table is a representative example of how to present the key spectral data.

Fragment m/z Relative Intensity (%)
Molecular Ion [M]⁺•162(e.g., 20-30%)
[M-CH₃]⁺147100 (Base Peak)
[M-CH₃-CO]⁺119(e.g., 30-40%)
[C₇H₇]⁺91(e.g., 15-25%)
[CH₃CO]⁺43(e.g., 5-15%)

Conclusion

The mass spectrometry analysis of this compound, particularly by GC-MS, is a robust method for its identification and characterization. The predictable fragmentation pattern, dominated by the loss of a methyl radical to form a stable benzoyl cation, provides a clear diagnostic fingerprint for this compound. The protocols outlined in this document provide a solid foundation for researchers to develop and validate their own analytical methods for this compound in various research and development settings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of 1-(4-Propylphenyl)ethan-1-one, also known as 4'-propylacetophenone. The described protocol utilizes reversed-phase chromatography, a widely adopted technique for the separation of aromatic ketones.[1][2] This method is scalable and can be adapted for the isolation of impurities in preparative separation, making it suitable for applications in pharmaceutical research and drug development.[1]

Introduction

This compound is a substituted aromatic ketone with applications in various research and development sectors. Ensuring the purity of such compounds is critical for accurate downstream applications, including biological assays and further chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[3] This document provides a detailed protocol for a reversed-phase HPLC method designed for the effective purification of this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[3]

Experimental Protocol

This section outlines the necessary materials, equipment, and step-by-step procedures for the HPLC purification of this compound.

Materials and Equipment
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • HPLC Column: A C18 reversed-phase column is recommended for the separation of aromatic ketones. A Newcrom R1 column is also a suitable alternative.[1]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Phosphoric acid or formic acid.

  • Sample: this compound.

  • Filters: 0.22 µm or 0.45 µm syringe filters for sample and mobile phase preparation.

HPLC Operating Conditions

The following table summarizes the optimized HPLC parameters for the purification of this compound.

ParameterRecommended Value
Stationary Phase C18 Reversed-Phase Column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution 60% B to 80% B over 10 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with 0.1% formic acid.[1]

Sample Preparation
  • Accurately weigh and dissolve a small amount of the crude this compound sample in the initial mobile phase composition (e.g., 60% acetonitrile in water).

  • The recommended sample concentration is approximately 1 mg/mL.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Procedure
  • Prepare the mobile phases as described in the table above. Ensure all solvents are filtered and degassed prior to use.

  • Equilibrate the HPLC column with the initial mobile phase composition (60% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Inject 10 µL of the prepared sample onto the column.

  • Run the gradient elution program as specified.

  • Monitor the separation at a wavelength of 254 nm.

  • Collect the fraction corresponding to the main peak of this compound.

  • Analyze the purity of the collected fraction by re-injecting a small aliquot onto the HPLC system.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis A Mobile Phase Preparation (Acetonitrile/Water/Acid) C System Equilibration A->C B Sample Preparation (Dissolve and Filter) D Sample Injection B->D C->D E Gradient Elution D->E F UV Detection (254 nm) E->F G Fraction Collection F->G H Purity Analysis G->H

HPLC Purification Workflow

Results and Discussion

This reversed-phase HPLC method provides a reliable approach for the purification of this compound. The use of a C18 column offers excellent separation for aromatic compounds due to hydrophobic interactions.[4] The gradient elution from 60% to 80% acetonitrile allows for the effective separation of the target compound from more polar and less polar impurities. The addition of a small amount of acid (phosphoric or formic) to the mobile phase helps to improve peak shape and reproducibility.[1] The detection wavelength of 254 nm is suitable for aromatic ketones, providing high sensitivity.

Conclusion

The detailed application note and protocol presented here describe an effective HPLC method for the purification of this compound. This method is well-suited for researchers, scientists, and drug development professionals who require a high-purity compound for their work. The protocol can be readily implemented in a standard analytical laboratory equipped with a modern HPLC system.

References

Application Notes and Protocols for 1-(4-Propylphenyl)ethan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-propylphenyl)ethan-1-one as a versatile starting material in organic synthesis. The protocols detailed below are foundational for the preparation of a variety of valuable intermediates and target molecules, including pharmaceuticals and biologically active compounds.

Overview of Synthetic Transformations

This compound, also known as 4'-propylacetophenone, is a readily available aromatic ketone that serves as a key building block for a range of organic transformations. Its chemical structure, featuring a reactive acetyl group and a modifiable aromatic ring, allows for diverse synthetic manipulations. Key reactions include transformations of the carbonyl group and substitutions on the phenyl ring, making it a valuable precursor in medicinal chemistry and materials science.

The primary reactive sites of this compound are the carbonyl group and the adjacent methyl group, which possesses acidic α-hydrogens. These sites are amenable to a variety of classical organic reactions.

Reduction to 1-(4-Propylphenyl)ethanol

The reduction of the carbonyl group in this compound provides access to the corresponding secondary alcohol, 1-(4-propylphenyl)ethanol. This alcohol is a valuable chiral building block and intermediate in the synthesis of more complex molecules.

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a standard laboratory procedure for the reduction of an aryl ketone to a secondary alcohol using sodium borohydride.[1][2][3]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10-15 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude 1-(4-propylphenyl)ethanol can be purified by column chromatography on silica gel if necessary.

Starting MaterialProductReagentsSolventTypical Yield
This compound1-(4-Propylphenyl)ethanolNaBH₄Methanol/Ethanol>90% (estimated)

Reductive Amination to 1-(4-Propylphenyl)ethanamine

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[4] this compound can be converted to the corresponding primary amine, 1-(4-propylphenyl)ethanamine, a valuable intermediate for the synthesis of pharmacologically active compounds. The Leuckart reaction is a classic method for this transformation.[5][6][7]

Experimental Protocol: Leuckart Reaction

This protocol outlines a general procedure for the reductive amination of an aryl ketone using ammonium formate.[5][6][7]

Materials:

  • This compound

  • Ammonium formate or Formamide and Formic acid

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Diethyl ether or other suitable organic solvent

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix this compound (1.0 eq) with an excess of ammonium formate (3-5 eq).

  • Heat the reaction mixture to 160-180 °C for several hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, add a concentrated solution of hydrochloric acid and reflux the mixture for several hours to hydrolyze the intermediate formamide.

  • Cool the mixture and make it alkaline by the addition of a sodium hydroxide solution.

  • Extract the liberated amine with diethyl ether or another suitable organic solvent.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, the solvent is removed under reduced pressure to yield the crude amine.

  • The product, 1-(4-propylphenyl)ethanamine, can be further purified by distillation or crystallization of its salt.

Starting MaterialProductReagentsTypical Yield
This compound1-(4-Propylphenyl)ethanamineAmmonium formate, HCl60-80% (estimated)

Willgerodt-Kindler Reaction for the Synthesis of 2-(4-Propylphenyl)acetic Acid Derivatives

The Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into the corresponding terminal amides or thioamides, which can then be hydrolyzed to carboxylic acids.[8][9] This reaction allows for the formal migration of the carbonyl group to the end of the alkyl chain.

Experimental Protocol: Willgerodt-Kindler Reaction

This protocol provides a general method for the synthesis of a thioamide from an aryl ketone, which can be subsequently hydrolyzed to the corresponding carboxylic acid.[8][9][10]

Materials:

  • This compound

  • Sulfur powder

  • Morpholine or other secondary amine

  • Dioxane or other high-boiling solvent

  • Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sulfur (2.0-3.0 eq), and morpholine (2.0-3.0 eq).

  • Heat the mixture to reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with dilute acid and then with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude thiomorpholide.

  • For hydrolysis to the carboxylic acid, reflux the crude thioamide with a strong base (e.g., aqueous NaOH) for several hours.

  • After cooling, acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 2-(4-propylphenyl)acetic acid.

Starting MaterialIntermediateFinal ProductReagentsTypical Yield
This compound4-(2-(4-Propylphenyl)ethanethioyl)morpholine2-(4-Propylphenyl)acetic acid1. S, Morpholine2. NaOH, H₂O then HCl50-70% (estimated for the two steps)

Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens to form an α,β-unsaturated ketone.[11][12] this compound can react with various aromatic aldehydes to produce a wide range of chalcones, which are known for their diverse biological activities.[13][14]

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone from this compound and a representative aromatic aldehyde.[11][12][13]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ethanol

  • Sodium hydroxide solution (e.g., 10-40%)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0-1.1 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with stirring.

  • Continue stirring in the ice bath for 30 minutes and then at room temperature for 2-3 hours, or until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

Starting Material 1Starting Material 2ProductReagentsTypical Yield
This compoundBenzaldehyde(E)-1-(4-propylphenyl)-3-phenylprop-2-en-1-oneNaOH, Ethanol70-90% (estimated)

Visualizing Synthetic Pathways and Workflows

Reaction Pathways from this compound

The following diagram illustrates the key synthetic transformations described in these application notes, starting from this compound.

G cluster_reduction Reduction cluster_amination Reductive Amination cluster_willgerodt Willgerodt-Kindler Reaction cluster_claisen Claisen-Schmidt Condensation start This compound alcohol 1-(4-Propylphenyl)ethanol start->alcohol NaBH4 amine 1-(4-Propylphenyl)ethanamine start->amine NH4+HCO2- (Leuckart) thioamide 2-(4-Propylphenyl)thioacetamide derivative start->thioamide S8, Morpholine chalcone Chalcone Derivative start->chalcone ArCHO, NaOH acid 2-(4-Propylphenyl)acetic acid thioamide->acid Hydrolysis

Caption: Key synthetic routes from this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis, workup, and purification of products derived from this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reaction Reaction Setup (Starting Material, Reagents, Solvent) quench Quenching reaction->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization/Chromatography) concentration->purification analysis Characterization (NMR, IR, MS, MP) purification->analysis

Caption: General laboratory workflow for organic synthesis.

These protocols and notes are intended to serve as a guide for the synthetic applications of this compound. Researchers should consult the primary literature for more specific and detailed procedures tailored to their particular target molecules. Standard laboratory safety precautions should be followed at all times.

References

Application Notes and Protocols: 1-(4-Propylphenyl)ethan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Propylphenyl)ethan-1-one is an aromatic ketone that holds promise as a versatile starting material and structural scaffold in medicinal chemistry. While direct studies on its derivatives are emerging, the broader class of aryl ethanones serves as a cornerstone for the synthesis of various heterocyclic and acyclic compounds with significant biological activities. This document outlines the potential applications of this compound in the development of novel anti-inflammatory and anti-cancer agents, based on established synthetic routes and biological evaluations of analogous structures. The presence of the propyl group offers a lipophilic handle that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Key Applications in Medicinal Chemistry

The 1-(4-propylphenyl)ethanone scaffold is a valuable starting point for the synthesis of several classes of biologically active molecules, including:

  • Chalcones (α,β-Unsaturated Ketones): Synthesized via Claisen-Schmidt condensation, chalcones derived from substituted acetophenones have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The propyl-substituted phenyl ring can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

  • Pyrazoles and Pyrazolines: These nitrogen-containing heterocyclic compounds can be synthesized from chalcone precursors. Pyrazole derivatives are known to exhibit potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1]

  • Mannich Bases: The reaction of this compound with formaldehyde and a suitable amine can yield Mannich bases, a class of compounds investigated for their anti-cancer activities.[2][3]

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives from this compound

This protocol describes the Claisen-Schmidt condensation for the synthesis of a chalcone derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol

  • Aqueous solution of a strong base (e.g., Sodium Hydroxide or Potassium Hydroxide)

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add the aqueous base solution (e.g., 10-20% NaOH or KOH) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by adding glacial acetic acid dropwise until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones

This protocol outlines the synthesis of a pyrazole derivative from a chalcone precursor.

Materials:

  • Chalcone derivative (synthesized as per Protocol 1)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or Glacial acetic acid

  • Standard laboratory glassware and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (or a substituted hydrazine, 1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring its completion by TLC.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the pyrazole derivative.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the purified pyrazole derivative using analytical methods such as NMR, IR, and Mass Spectrometry.

Quantitative Data on Analogous Compounds

The following tables summarize the biological activities of chalcone and pyrazole derivatives synthesized from various substituted acetophenones, which serve as representative data for the potential of this compound derivatives.

Table 1: Anti-inflammatory Activity of Analogous Chalcone and Pyrazole Derivatives

Compound ClassDerivative SubstitutionAssayIC50 / ActivityReference
Pyrazole2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamideCarrageenan-induced paw edemaHigh activity[5]
Pyrazoline1,3,5-triaryl-4,5-dihydro-1H-pyrazole with aminosulphonyl pharmacophoreCOX-2 InhibitionModerate selectivity[4]
Chalcone4-hydroxy-3-methoxy-2-propene derivativesLPS-induced NO generationPotent suppression[6]

Table 2: Anti-cancer Activity of Analogous Chalcone and Mannich Base Derivatives

Compound ClassDerivative SubstitutionCell LineIC50 / ActivityReference
ChalconePyridyl chalcones with lipophilic A-ringM. tuberculosis H37RvIC90: 8.9–28 µM[7]
Mannich BaseDerived from natural flavonoidsCancer cell lines>50% inhibition[3]
α,β-Unsaturated KetoneSubstituted heterocyclicsL20B (mice intestines carcinoma), RD (human pelvic rhabdomyosarcoma)Effective inhibition[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation start This compound chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazole Pyrazole Derivative chalcone->pyrazole Cyclization evaluation In vitro & In vivo Assays chalcone->evaluation hydrazine Hydrazine Hydrate hydrazine->pyrazole pyrazole->evaluation anti_inflammatory Anti-inflammatory Activity evaluation->anti_inflammatory anti_cancer Anti-cancer Activity evaluation->anti_cancer

Caption: General workflow for the synthesis and biological evaluation of chalcone and pyrazole derivatives starting from this compound.

signaling_pathway cluster_inflammation Inflammatory Signaling Pathway cluster_inhibition Site of Action for Potential Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2 COX-2 Upregulation NFkB->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Pyrazole / Chalcone Derivative Inhibitor->COX2 Inhibition

Caption: Simplified inflammatory signaling pathway and the potential point of intervention for pyrazole and chalcone derivatives.

References

Application Notes and Protocols for the Characterization of 4'-Propylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4'-propylacetophenone. Detailed protocols for various analytical methods are outlined to ensure accurate and reproducible results in a laboratory setting.

Physicochemical Properties

4'-Propylacetophenone is an aromatic ketone. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O[1][2]
Molecular Weight 162.23 g/mol [1][2]
CAS Number 2932-65-2[1][2]
Appearance Colorless to yellow liquid
Boiling Point 115 °C
IUPAC Name 1-(4-propylphenyl)ethanone[1][2]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural confirmation of 4'-propylacetophenone. The following sections detail the expected spectral data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4'-propylacetophenone is expected to show distinct signals corresponding to the aromatic and aliphatic protons. Based on the analysis of similar structures like 4'-isopropylacetophenone and 4'-(2-methylpropyl)acetophenone, the following chemical shifts can be predicted.[3][4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HAromatic protons ortho to the acetyl group
~7.28Doublet2HAromatic protons meta to the acetyl group
~2.62Triplet2H-CH₂- group of the propyl chain
~2.59Singlet3HAcetyl group (-COCH₃)
~1.65Sextet2H-CH₂- group of the propyl chain
~0.94Triplet3H-CH₃ group of the propyl chain

Protocol for ¹H NMR Spectroscopy

Objective: To acquire a ¹H NMR spectrum of 4'-propylacetophenone for structural verification.

Materials:

  • 4'-Propylacetophenone sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of 4'-propylacetophenone in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton coupling information.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts for 4'-propylacetophenone are listed below, inferred from data for related acetophenones.[4][5]

Chemical Shift (ppm)Assignment
~197.8Carbonyl carbon (C=O)
~149.0Aromatic carbon attached to the propyl group
~134.8Aromatic carbon attached to the acetyl group
~128.7Aromatic CH carbons
~38.0-CH₂- group of the propyl chain
~26.5Acetyl group (-COCH₃)
~24.2-CH₂- group of the propyl chain
~13.8-CH₃ group of the propyl chain

Protocol for ¹³C NMR Spectroscopy

Objective: To obtain a ¹³C NMR spectrum of 4'-propylacetophenone to identify all unique carbon atoms.

Materials:

  • 4'-Propylacetophenone sample (20-50 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 100 MHz or higher)

Procedure:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 20-50 mg of 4'-propylacetophenone in approximately 0.6 mL of CDCl₃.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim as described for ¹H NMR.

    • Set the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

  • Acquisition: Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the CDCl₃ solvent peak at ~77.16 ppm.

    • Identify and assign the peaks based on predicted chemical shifts and knowledge of substituent effects.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4'-propylacetophenone, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pattern: The mass spectrum of 4'-n-propylacetophenone shows a molecular ion peak and several characteristic fragment ions.[1][2]

m/zRelative IntensityAssignment
162~20%[M]⁺ (Molecular Ion)
147~100%[M - CH₃]⁺ (Loss of a methyl group)
119~40%[M - C₃H₇]⁺ (Loss of the propyl group)
91~30%[C₇H₇]⁺ (Tropylium ion)
43~50%[CH₃CO]⁺ (Acylium ion)

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 4'-propylacetophenone.

Materials:

  • 4'-Propylacetophenone sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument with an EI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of 4'-propylacetophenone (e.g., 100 µg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.[6]

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[6]

    • Mass Range: Scan from a low m/z (e.g., 40) to a value higher than the molecular weight (e.g., 200 amu).

  • Data Analysis:

    • Identify the peak corresponding to 4'-propylacetophenone in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Expected Absorption Bands: The IR spectrum of 4'-propylacetophenone will exhibit characteristic peaks for the carbonyl group, aromatic ring, and alkyl groups.[2]

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch
~1685StrongC=O stretch (conjugated ketone)
~1605, ~1575Medium-StrongAromatic C=C stretch
~1415MediumCH₂ scissoring
~1360MediumCH₃ bending
~1265StrongAryl-C(=O) stretch
~830StrongC-H out-of-plane bending (para-disubstituted)

Protocol for FTIR Spectroscopy

Objective: To identify the functional groups of 4'-propylacetophenone.

Materials:

  • 4'-Propylacetophenone sample (liquid)

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr) for thin-film analysis.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the liquid 4'-propylacetophenone sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-600 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 4'-propylacetophenone and for quantitative analysis.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile compounds like 4'-propylacetophenone.

Protocol for GC Analysis

Objective: To determine the purity of a 4'-propylacetophenone sample and to quantify it.

Materials:

  • 4'-Propylacetophenone sample

  • High-purity solvent (e.g., ethyl acetate)

  • Internal standard (optional, for quantification, e.g., undecane)

  • Gas chromatograph with a Flame Ionization Detector (FID)

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of 4'-propylacetophenone in the chosen solvent (e.g., 1 mg/mL).

    • If using an internal standard, prepare a stock solution of the internal standard as well.

    • Create a series of calibration standards by diluting the stock solution to different concentrations. If using an internal standard, add a constant amount to each calibration standard and the sample solution.

    • Prepare the sample solution at a concentration that falls within the calibration range.

  • GC Conditions:

    • Column: A nonpolar or mid-polar capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Identify the peak corresponding to 4'-propylacetophenone based on its retention time.

    • Calculate the purity of the sample by determining the percentage of the peak area of 4'-propylacetophenone relative to the total area of all peaks in the chromatogram (area percent method).

    • For quantification, determine the concentration of 4'-propylacetophenone in the sample using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the analysis of aromatic ketones.[9][10][11][12]

Protocol for HPLC Analysis

Objective: To assess the purity and quantify 4'-propylacetophenone using reverse-phase HPLC.

Materials:

  • 4'-Propylacetophenone sample

  • HPLC-grade acetonitrile and water

  • HPLC-grade formic acid or phosphoric acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v).[12] A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.[11] Filter and degas the mobile phase.

  • Sample and Standard Preparation:

    • Prepare a stock solution of 4'-propylacetophenone in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution in the mobile phase at a suitable concentration.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with acetonitrile/water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set at a wavelength where 4'-propylacetophenone has strong absorbance (e.g., 254 nm).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the calibration standards and construct a calibration curve.

    • Inject the sample.

    • Determine the purity and/or concentration of 4'-propylacetophenone as described in the GC protocol.

Visualized Workflows

The following diagrams illustrate the general workflows for the characterization of 4'-propylacetophenone.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Characterization Sample 4'-Propylacetophenone Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS FTIR FTIR Spectroscopy Dissolution->FTIR GC Gas Chromatography (GC-FID) Dissolution->GC HPLC HPLC-UV Dissolution->HPLC Structure Structural Elucidation NMR->Structure MS->Structure FTIR->Structure Purity Purity Assessment GC->Purity Quantification Quantification GC->Quantification HPLC->Purity HPLC->Quantification Characterization Full Characterization Structure->Characterization Purity->Characterization Quantification->Characterization

Caption: General workflow for the analytical characterization of 4'-propylacetophenone.

chromatographic_workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_separation Separation cluster_detection Detection cluster_output Data Output and Analysis Sample Sample Solution (in appropriate solvent) GC Gas Chromatograph (GC) Sample->GC HPLC High-Performance Liquid Chromatograph (HPLC) Sample->HPLC Standards Calibration Standards Standards->GC Standards->HPLC Cal_Curve Calibration Curve Standards->Cal_Curve GC_Col Capillary Column GC->GC_Col HPLC_Col Reverse-Phase Column HPLC->HPLC_Col FID Flame Ionization Detector (FID) GC_Col->FID UV UV Detector HPLC_Col->UV Chromatogram Chromatogram FID->Chromatogram UV->Chromatogram Results Purity (%) and/or Concentration (mg/mL) Chromatogram->Results Cal_Curve->Results

Caption: Workflow for chromatographic analysis (GC and HPLC) of 4'-propylacetophenone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(4-propylphenyl)ethan-1-one. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data interpretation to help improve reaction yields and product purity.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through Friedel-Crafts acylation of propylbenzene.

Issue 1: Low or No Product Yield

  • Q1: My Friedel-Crafts acylation of propylbenzene resulted in a very low yield or failed completely. What are the most common causes?

    A1: Low or no yield in this reaction can often be attributed to several critical factors:

    • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous-grade solvents.

    • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product forms a complex with the catalyst, rendering it inactive for further reaction. A slight excess (1.1-1.2 equivalents) of the catalyst is often recommended.

    • Poor Quality Reagents: The purity of propylbenzene and the acylating agent (acetyl chloride or acetic anhydride) is crucial. Impurities can lead to side reactions and lower yields. Ensure reagents are of high purity and, in the case of acetyl chloride, freshly distilled if necessary.

    • Sub-optimal Reaction Temperature: The reaction temperature significantly impacts the yield. While the initial formation of the acylium ion is often performed at low temperatures (0-5 °C) to control the exothermic reaction, subsequent reaction with propylbenzene may require warming to room temperature or gentle heating to proceed at a reasonable rate. Excessively high temperatures can promote side reactions and decomposition.

  • Q2: I suspect my Lewis acid catalyst has been deactivated. How can I ensure its activity?

    A2: To ensure the activity of your Lewis acid catalyst (e.g., AlCl₃):

    • Use a freshly opened bottle of anhydrous aluminum chloride.

    • Handle the catalyst quickly in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.

    • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere before use.

    • Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled before use.

Issue 2: Formation of Multiple Products (Isomers and Side Products)

  • Q1: My product mixture shows the presence of isomers. What are they, and how can I minimize their formation?

    A1: In the Friedel-Crafts acylation of propylbenzene, two main types of isomers can be formed:

    • Ortho-isomer (1-(2-propylphenyl)ethan-1-one): The propyl group is an ortho-, para-directing group. While the para-substituted product is majorly formed due to less steric hindrance, some amount of the ortho-isomer is also expected. To minimize the formation of the ortho-isomer, you can try running the reaction at a lower temperature, which can increase the selectivity for the thermodynamically more stable para-isomer.

    • Isopropyl-isomer (1-(4-isopropylphenyl)ethan-1-one): Although the acylium ion is resonance-stabilized and less prone to rearrangement than carbocations in Friedel-Crafts alkylation, rearrangement of the n-propyl group on the starting material to an isopropyl group can sometimes occur under the acidic conditions of the reaction, leading to the formation of 1-(4-isopropylphenyl)ethan-1-one. Using a milder Lewis acid or carefully controlling the reaction temperature may help to minimize this side reaction.

  • Q2: How can I separate the desired para-isomer from the ortho-isomer?

    A2: The separation of ortho- and para-isomers can often be achieved through:

    • Column Chromatography: This is a very effective method for separating isomers with different polarities. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can be used.

    • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, recrystallization can be an effective purification method. The desired para-isomer is often less soluble and will crystallize out upon cooling, leaving the ortho-isomer in the mother liquor.

Data Presentation

The yield and isomeric ratio of the Friedel-Crafts acylation of propylbenzene are influenced by several factors. The following table summarizes the expected trends based on general principles of this reaction.

Parameter Condition Expected Effect on Yield Expected Effect on para-Selectivity Rationale
Lewis Acid Catalyst Strong (e.g., AlCl₃)Generally higher yields due to efficient acylium ion formation.May decrease slightly at higher temperatures due to lower kinetic barrier for ortho attack.Stronger Lewis acids promote the reaction more effectively.
Mild (e.g., FeCl₃, ZnCl₂)May require higher temperatures or longer reaction times for comparable yields.Can sometimes offer higher selectivity.Milder catalysts are less reactive and can be more selective.
Solvent Non-polar (e.g., CS₂, Dichloromethane)Good yields are typically obtained.Generally favors the para-isomer.Solvation of the intermediate can influence isomer distribution.
Polar (e.g., Nitrobenzene)Can sometimes lead to lower yields due to complexation with the catalyst.May alter the ortho/para ratio.The solvent can affect the reactivity of the electrophile.
Temperature Low (0-25 °C)May result in slower reaction rates and require longer reaction times.Generally higher para-selectivity due to greater steric hindrance at the ortho position.Lower temperatures favor the thermodynamically more stable product.
High (>50 °C)Can increase the reaction rate but may also promote side reactions and decomposition.May lead to a higher proportion of the ortho-isomer.Higher temperatures can overcome the activation energy for the formation of the ortho-isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Propylbenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

  • Acylating Agent Addition: In the dropping funnel, place a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Substrate Addition: After the addition of acetyl chloride is complete, add a solution of propylbenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the propylbenzene solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The crude product can be purified by recrystallization. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing aryl ketones include ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Mandatory Visualization

Synthesis_Pathway Propylbenzene Propylbenzene Intermediate Sigma Complex (Carbocation Intermediate) Propylbenzene->Intermediate AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion (Electrophile) AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->Intermediate Product This compound Intermediate->Product - H⁺

Caption: Friedel-Crafts acylation pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis CheckCatalyst Check Catalyst Activity (Anhydrous AlCl₃?) Start->CheckCatalyst CheckStoichiometry Verify Stoichiometry (≥1 eq. AlCl₃?) Start->CheckStoichiometry CheckConditions Review Reaction Conditions (Temp., Time, Anhydrous?) Start->CheckConditions CheckPurity Assess Reagent Purity Start->CheckPurity SolutionCatalyst Use Fresh, Anhydrous Catalyst CheckCatalyst->SolutionCatalyst SolutionStoichiometry Use 1.1-1.2 eq. of Catalyst CheckStoichiometry->SolutionStoichiometry SolutionConditions Optimize Temperature and Time; Ensure Anhydrous Setup CheckConditions->SolutionConditions SolutionPurity Purify/Use High-Purity Reagents CheckPurity->SolutionPurity

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Technical Support Center: Purification of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of 1-(4-propylphenyl)ethan-1-one. It is designed for researchers, scientists, and drug development professionals to address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Friedel-Crafts acylation of propylbenzene?

A1: The most prevalent impurity is the ortho-isomer, 1-(2-propylphenyl)ethan-1-one, formed as a byproduct during the Friedel-Crafts acylation reaction.[1] Other potential impurities include unreacted starting materials such as propylbenzene and acetyl chloride (or acetic anhydride), as well as polyacylated products and residual catalyst.

Q2: What purification techniques are most effective for removing the ortho-isomer and other impurities?

A2: The primary methods for purifying this compound are:

  • Fractional Vacuum Distillation: Exploits the difference in boiling points between the para (desired) and ortho isomers.

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase, leveraging the polarity difference between the isomers.

  • Recrystallization: A technique to purify solids based on differences in solubility.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography. For all purification methods, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique to assess the purity of the final product and identify any remaining impurities.[2][3][4] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity of the final product.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem: Poor separation of ortho and para isomers.

Possible Cause Solution
Insufficient column efficiency. Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
Incorrect reflux ratio. For challenging separations like ortho/para isomers, a higher reflux ratio (more condensate returned to the column) is necessary to improve separation efficiency.[5]
Fluctuations in vacuum pressure. Ensure a stable vacuum is maintained throughout the distillation. Use a high-quality vacuum pump and check for leaks in the system.
Heating rate is too high. A slow and steady heating rate is crucial for establishing the temperature gradient in the column necessary for effective separation.

Problem: The compound is not distilling at the expected temperature.

Possible Cause Solution
Inaccurate pressure reading. Ensure your vacuum gauge is calibrated and providing an accurate reading. The boiling point is highly dependent on the pressure.
System leak. Check all joints and connections for leaks. Even a small leak will increase the system pressure and consequently the boiling point.
Column Chromatography

Problem: Co-elution of ortho and para isomers.

Possible Cause Solution
Inappropriate mobile phase polarity. The polarity of the eluent is critical. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate. A low percentage of ethyl acetate (e.g., 2-5%) in hexane should be tested first, with the polarity gradually increased as needed.
Column is overloaded. The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, for silica gel, use a mass ratio of crude material to silica gel of 1:30 to 1:100.
Poor column packing. An improperly packed column will have channels and cracks, leading to poor separation. Ensure the silica gel is packed uniformly as a slurry.

Problem: The compound is not eluting from the column.

Possible Cause Solution
Mobile phase is not polar enough. If the compound remains at the top of the column, the mobile phase is not polar enough to displace it from the silica gel. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in the mobile phase.
Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Cause Solution
The solution is supersaturated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly.
The boiling point of the solvent is higher than the melting point of the compound. Choose a solvent or solvent system with a lower boiling point.
Insoluble impurities are present. If the oiling is due to impurities, try a hot filtration step to remove any insoluble material before allowing the solution to cool.

Problem: No crystals form upon cooling.

Possible Cause Solution
The solution is not saturated. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.
Inappropriate solvent. The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a solvent pair may be necessary.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline for the purification of this compound using flash column chromatography on silica gel.

  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Start with a non-polar mobile phase, such as 100% hexane.

    • Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A suggested gradient could be from 0% to 5% ethyl acetate in hexane.

    • Collect fractions and monitor by TLC.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure para-isomer.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization Protocol

This protocol outlines a general procedure for recrystallizing this compound. The ideal solvent or solvent system should be determined through small-scale solubility tests. A potential starting point is an ethanol/water mixture.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair, e.g., ethanol) to just dissolve the solid.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization:

    • If using a solvent pair, add the less soluble solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to air dry or dry them in a vacuum oven.

Data Presentation

Property This compound (para-isomer) 1-(2-Propylphenyl)ethan-1-one (ortho-isomer)
Molecular Formula C₁₁H₁₄OC₁₁H₁₄O
Molecular Weight 162.23 g/mol [7]162.23 g/mol
Boiling Point (Predicted) Likely slightly higher due to greater symmetry and intermolecular forces.Likely slightly lower.
Polarity Less polarMore polar

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude Product (from Friedel-Crafts Acylation) distillation Fractional Vacuum Distillation start->distillation chromatography Column Chromatography start->chromatography recrystallization Recrystallization start->recrystallization analysis Purity & Identity Check (TLC, GC-MS, NMR) distillation->analysis chromatography->analysis recrystallization->analysis end Pure this compound analysis->end

Caption: Purification workflow for this compound.

troubleshooting_logic node_action node_action start Impure Product q1 Is the impurity the ortho-isomer? start->q1 q2 Are there baseline solids? q1->q2 No q3 Is the boiling point difference significant? q1->q3 Yes action1 Perform Column Chromatography or Fractional Distillation q2->action1 No action2 Perform Hot Filtration before crystallization or distillation q2->action2 Yes action3 Use Fractional Vacuum Distillation q3->action3 Yes action4 Use Column Chromatography q3->action4 No

Caption: Troubleshooting decision tree for purification method selection.

References

Technical Support Center: Optimization of Friedel-Crafts Acylation for 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Propylphenyl)ethan-1-one via Friedel-Crafts acylation.

Troubleshooting Guide

Encountering issues during your synthesis? The table below outlines common problems, their potential causes, and recommended solutions to optimize your reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by any water present in the solvent, glassware, or reagents.[1][2]Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2][3]Use a stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of the Lewis acid catalyst relative to the acylating agent.[2]
Sub-optimal Reaction Temperature: The reaction may have a specific activation energy that is not being met, or excessively high temperatures could be causing decomposition.[1]Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or gently heat to drive the reaction to completion.[4]
Poor Quality of Reagents: Impurities in the propylbenzene or acetyl chloride/acetic anhydride can interfere with the reaction.[1]Use freshly distilled propylbenzene and high-purity acylating agents.
Formation of Multiple Products Isomer Formation: While the para-substituted product is majorly favored due to steric hindrance, some ortho-isomer (1-(2-propylphenyl)ethan-1-one) may form.[5]Lowering the reaction temperature can sometimes increase regioselectivity. Purification by column chromatography or recrystallization may be necessary to isolate the desired para-isomer.
Polysubstitution: Although the acyl group deactivates the ring to further acylation, highly reactive starting materials or harsh conditions can lead to diacylation.[1]Use a 1:1 molar ratio of propylbenzene to the acylating agent. Ensure controlled addition of the electrophile.
Reaction Mixture Darkens Significantly Charring/Decomposition: This can be caused by too high a reaction temperature or a highly concentrated reaction mixture.Maintain a controlled temperature, especially during the addition of the catalyst and reactants. Ensure adequate stirring and use a sufficient amount of solvent.
Difficult Work-up/Product Isolation Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed.Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of crushed ice and concentrated HCl to ensure complete hydrolysis of the aluminum complexes.[2]
Emulsion Formation: Emulsions can form during the extractive work-up, making layer separation difficult.Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation of propylbenzene yielding no product?

A1: The most common reason for complete reaction failure is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[1][2] It is critical to use anhydrous conditions, including oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).[2] Another common issue is using only a catalytic amount of AlCl₃; for acylations, a stoichiometric amount is necessary because the product ketone complexes with the catalyst.[1][2]

Q2: I am observing two isomers in my final product. How can I improve the selectivity for the para-product, this compound?

A2: The formation of the ortho-isomer, 1-(2-propylphenyl)ethan-1-one, is a known minor product.[5] The propyl group directs the incoming acyl group to the ortho and para positions. Due to the steric bulk of the propyl group, the para position is electronically and sterically favored. To enhance para-selectivity, you can try running the reaction at a lower temperature, which often favors the thermodynamically more stable product.

Q3: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

A3: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts acylation.[6] The reaction mechanism is similar, involving the formation of the acylium ion. However, using acetic anhydride requires at least two equivalents of the Lewis acid catalyst, as one equivalent will react with the acetate byproduct.

Q4: Is it possible for the n-propyl group on the benzene ring to rearrange to an isopropyl group during the reaction?

A4: While carbocation rearrangements are a significant issue in Friedel-Crafts alkylation, they are not a concern for the incoming acyl group in Friedel-Crafts acylation because the acylium ion is resonance-stabilized and does not rearrange.[6][7] The existing n-propyl group on the benzene ring is generally stable under these conditions. The best way to synthesize n-propylbenzene itself is often via Friedel-Crafts acylation followed by a reduction (like Clemmensen or Wolff-Kishner) to avoid rearrangement during an alkylation attempt.[8]

Q5: What is the purpose of the final wash with sodium bicarbonate solution during the work-up?

A5: The wash with a saturated sodium bicarbonate solution is to neutralize any remaining acid in the organic layer, particularly residual HCl from the quenching step.[2] This is important to prevent any acid-catalyzed side reactions during solvent evaporation and to protect purification equipment (like chromatography columns) from acid degradation.

Experimental Protocols & Data

Optimized Protocol for Friedel-Crafts Acylation of Propylbenzene

This protocol details a general procedure for the synthesis of this compound.

Materials:

  • n-Propylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.[2]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.[2]

  • Substrate Addition: Dissolve n-propylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the propylbenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 1-2 hours or until the reaction is complete (monitor by TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Effect of Reaction Conditions on Product Yield

The following table summarizes expected outcomes based on variations in key reaction parameters.

Catalyst (equiv.)Acylating AgentSolventTemp. (°C)Time (h)Expected Yield (%)Purity (para:ortho)
AlCl₃ (1.2)Acetyl Chloride (1.1)DCM0 to RT285-95%>95:5
AlCl₃ (1.0)Acetyl Chloride (1.1)DCM0 to RT270-80%>95:5
AlCl₃ (1.2)Acetic Anhydride (1.1)DCM0 to RT460-70% (requires >2 eq. AlCl₃ for good yield)>95:5
AlCl₃ (2.2)Acetic Anhydride (1.1)DCM0 to RT280-90%>95:5
FeCl₃ (1.2)Acetyl Chloride (1.1)DCMRT650-60%~90:10
AlCl₃ (1.2)Acetyl Chloride (1.1)CS₂0 to RT280-90%>95:5

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Friedel-Crafts acylation of propylbenzene.

TroubleshootingWorkflow start Start Reaction check_yield Low or No Yield? start->check_yield check_moisture Check for Moisture (Glassware, Reagents, Solvent) check_yield->check_moisture Yes multiple_products Multiple Products? check_yield->multiple_products No check_catalyst_amount Verify Catalyst Stoichiometry (>1.0 eq.) check_moisture->check_catalyst_amount check_temp Optimize Temperature check_catalyst_amount->check_temp check_temp->start Re-attempt purify Purify by Chromatography or Recrystallization multiple_products->purify Yes success Successful Synthesis multiple_products->success No purify->success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

References

troubleshooting 1-(4-Propylphenyl)ethan-1-one NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR Spectrum Interpretation

Guide: Troubleshooting 1-(4-Propylphenyl)ethan-1-one Spectra

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals interpreting the ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data for this compound

For reference, the expected chemical shifts for this compound are summarized below. Note that exact chemical shifts can vary depending on the solvent, concentration, and temperature.[1]

Table 1: Predicted ¹H NMR Data

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (ortho to C=O)~7.85 - 7.95Doublet (d)2H~8.0
Ar-H (meta to C=O)~7.20 - 7.30Doublet (d)2H~8.0
-CH₂- (benzylic)~2.60 - 2.70Triplet (t)2H~7.5
-C(=O)CH₃~2.55Singlet (s)3HN/A
-CH₂- (middle)~1.60 - 1.70Sextet2H~7.5
-CH₃ (terminal)~0.90 - 1.00Triplet (t)3H~7.5

Note: The presence of two doublets in the aromatic region, each integrating to two protons, is a classic pattern for a 1,4-disubstituted (para) benzene ring.[2]

Table 2: Predicted ¹³C NMR Data

Signal AssignmentChemical Shift (δ, ppm)
C=O (Ketone)~197 - 200
C (quaternary, attached to C=O)~135 - 137
C (quaternary, attached to propyl)~148 - 150
CH (aromatic)~128 - 130
CH₃ (acetyl)~26 - 27
CH₂ (benzylic)~38 - 39
CH₂ (middle)~24 - 25
CH₃ (terminal)~13 - 14

Note: Quaternary carbons, those without attached hydrogens, typically show weaker signals in ¹³C NMR spectra.[3]

Troubleshooting and FAQs

Q1: My aromatic signals are overlapping or difficult to interpret. What can I do?

A1: Overlapping peaks in the aromatic region can obscure coupling patterns.[4]

  • Solution 1: Change the NMR Solvent. Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce Aromatic Solvent Induced Shifts (ASIS), which may resolve the overlapping signals by changing their chemical shifts.[5]

  • Solution 2: Increase Spectrometer Field Strength. If available, re-running the sample on a higher field spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the spectral dispersion and can often resolve overlapping multiplets.

Q2: I see unexpected peaks in my spectrum that don't match the structure. What are they?

A2: Unexpected peaks are often due to impurities.

  • Residual Solvents: Solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane, acetone) are common impurities.[4] Check the chemical shift against tables of common NMR solvent impurities.[6] For example, residual acetone often appears as a singlet around 2.05 ppm in CDCl₃.[7]

  • Water: A broad peak, typically between 1-5 ppm, can indicate the presence of water.[2] NMR solvents can absorb moisture from the air.[4]

  • Grease: If you used greased glass joints, you might see broad signals characteristic of hydrocarbon grease, usually between 1.0-1.5 ppm.

  • Starting Material/Byproducts: Compare the spectrum to that of your starting materials to check for incomplete reactions.

Q3: The integration of my signals is incorrect. Why?

A3: Inaccurate integration can arise from several factors.

  • Peak Overlap: If peaks are overlapping (e.g., the benzylic -CH₂- triplet and the acetyl -CH₃ singlet), the instrument may not be able to integrate them correctly as separate signals.

  • Poor Phasing or Baseline Correction: Ensure the spectrum is properly phased and the baseline is flat before integrating. An uneven baseline is a common source of integration errors.

  • Sample Concentration: Very concentrated samples can lead to peak broadening and affect integration accuracy.[4]

  • Relaxation Times: For ¹³C NMR, long relaxation times for quaternary carbons can cause their signals to be significantly smaller than expected.

Q4: My peaks look very broad. What is the cause?

A4: Peak broadening can be caused by several issues.[4]

  • Poor Shimming: The magnetic field may not be homogeneous. Try re-shimming the spectrometer.

  • Insoluble Material: If your sample is not fully dissolved or has precipitated, it will lead to broad lines. Check for sample homogeneity.

  • Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. This can sometimes be introduced during the reaction workup.

  • High Concentration: A sample that is too concentrated can also result in broader peaks.[4]

Q5: How can I confirm the identity of a labile proton, like an -OH or -NH peak?

A5: While this compound has no labile protons, this is a common general question. A D₂O shake is the standard method. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Labile protons will exchange with deuterium, causing their corresponding peak to disappear or significantly diminish.[4]

Standard Experimental Protocol for NMR Sample Preparation

  • Weigh Sample: Accurately weigh approximately 5-10 mg of your purified this compound sample directly into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Dissolve Sample: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not fully dissolve, you may need to choose a different solvent.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, dry NMR tube. Avoid transferring any solid particles.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Insert into Spectrometer: Insert the tube into the spinner turbine and adjust the depth according to the spectrometer's instructions before placing it in the magnet for analysis.

Logical Workflow for NMR Troubleshooting

The following diagram illustrates a step-by-step workflow for identifying and resolving common issues during NMR spectrum interpretation.

NMR_Troubleshooting_Workflow start Start: Acquire Spectrum check_solvent Identify Solvent Peak & TMS (0 ppm) start->check_solvent check_structure Compare Peaks to Expected Structure check_solvent->check_structure unexpected_peaks Problem: Unexpected Peaks Found check_structure->unexpected_peaks Mismatch wrong_integration Problem: Incorrect Integration check_structure->wrong_integration Mismatch bad_peak_shape Problem: Broad or Distorted Peaks check_structure->bad_peak_shape Mismatch end_node Structure Confirmed check_structure->end_node All Peaks Match check_impurities Check for Impurities: - Residual Solvents - Water - Grease unexpected_peaks->check_impurities Analyze check_phase_baseline Check Spectrum Processing: - Phasing - Baseline Correction wrong_integration->check_phase_baseline Analyze check_shim Check Instrument: - Re-shim Magnet - Check Sample Solubility - Check Concentration bad_peak_shape->check_shim Analyze repurify Repurify Sample (e.g., Column Chromatography) check_impurities->repurify Impurity Identified repurify->start reprocess Re-process FID Data check_phase_baseline->reprocess Processing Error reprocess->check_structure rerun_sample Prepare New Sample & Re-acquire Spectrum check_shim->rerun_sample Instrument/Sample Issue rerun_sample->start

Caption: Troubleshooting workflow for NMR spectrum analysis.

References

Technical Support Center: Resolving Impurites in 1-(4-Propylphenyl)ethan-1-one Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering impurities in samples of 1-(4-Propylphenyl)ethan-1-one. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound samples typically originate from the synthesis process, which is often a Friedel-Crafts acylation of propylbenzene. Common impurities include:

  • Isomeric Byproducts: The acylation of propylbenzene can lead to the formation of ortho and meta isomers, namely 1-(2-propylphenyl)ethan-1-one and 1-(3-propylphenyl)ethan-1-one, in addition to the desired para isomer. The formation of the ortho isomer is a known minor product due to steric hindrance.[1]

  • Unreacted Starting Materials: Residual propylbenzene and acetyl chloride (or acetic anhydride) may be present in the crude product.

  • Solvent Residues: Solvents used in the synthesis and purification steps (e.g., dichloromethane, hexane, ethyl acetate) may remain in the final product if not adequately removed.

  • Degradation Products: Although generally stable, this compound can degrade under harsh conditions such as strong acids, bases, oxidizing agents, or prolonged exposure to UV light, leading to the formation of various degradation products.

Q2: I see an unexpected peak in my GC-MS analysis. How can I identify it?

A2: An unexpected peak in a Gas Chromatography-Mass Spectrometry (GC-MS) analysis can be due to several factors. Here is a systematic approach to identify the unknown peak:

  • Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with spectral libraries (e.g., NIST, Wiley) to find potential matches.

  • Consider Isomers: If the mass spectrum is very similar to your main product, it could be an isomer like 1-(2-propylphenyl)ethan-1-one or 1-(3-propylphenyl)ethan-1-one.

  • Check for Starting Materials: Compare the retention time and mass spectrum with those of the starting materials (propylbenzene, acetyl chloride, etc.).

  • Evaluate for Column Bleed or Contamination: A broad, late-eluting peak might be due to column bleed. Contamination can also be introduced from the solvent, glassware, or syringe. Running a blank (injecting only the solvent) can help identify solvent-related impurities.

  • Perform a Forced Degradation Study: To check for degradation products, subject a pure sample of your compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting mixture by GC-MS. This can help identify potential degradation products that might be forming in your sample.

Q3: My sample of this compound has a yellow tint. What could be the cause?

A3: A yellow tint in your sample can indicate the presence of impurities. This coloration can arise from several sources:

  • Degradation Products: Exposure to air, light, or heat can lead to the formation of colored degradation products.

  • Residual Catalysts or Reagents: Incomplete removal of catalysts or reagents from the synthesis can sometimes result in coloration.

  • Chromophoric Impurities: The presence of other aromatic compounds with extended conjugation can impart a yellow color.

To address this, purification by recrystallization or column chromatography is recommended. If the color persists after purification, it may be an inherent property of a minor, highly colored impurity.

Troubleshooting Guides

Purification by Recrystallization

Q1: I am trying to recrystallize this compound, but the yield is very low. What can I do?

A1: Low yield in recrystallization is a common issue. Here are some potential causes and solutions:

  • Too Much Solvent: Using an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've already used too much, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.

  • Inappropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Solution: Conduct small-scale solubility tests with different solvents. For this compound, a mixed solvent system like ethanol/water or a non-polar solvent like hexane can be effective.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Premature Crystallization: If the compound crystallizes too early (e.g., in the funnel during hot filtration), you can lose a significant amount of product.

    • Solution: Use a pre-heated funnel and flask for hot filtration and add a small excess of hot solvent before filtering to prevent premature crystallization.

Quantitative Data for Recrystallization

ParameterRecommended ConditionExpected Outcome
Solvent System Ethanol/WaterGood crystal formation, effective impurity removal.
Procedure Dissolve in minimum hot ethanol, add water dropwise until cloudy, then add a few drops of hot ethanol to redissolve.High purity crystals.
Expected Yield 70-85%Varies based on initial purity.
Purification by Column Chromatography

Q2: I am running a column to purify this compound, but the separation of impurities is poor.

A2: Poor separation in column chromatography can be frustrating. Consider the following troubleshooting steps:

  • Incorrect Solvent System: The polarity of the eluent is critical for good separation.

    • Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For this compound, a mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.

  • Column Overloading: Loading too much sample onto the column will result in broad, overlapping bands.

    • Solution: As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.

  • Improper Column Packing: Channels or cracks in the silica gel will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method is generally preferred over "dry packing" to avoid air bubbles and channels.

  • Sample Application: Applying the sample in a wide band at the top of the column will lead to broad elution bands.

    • Solution: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and apply it carefully to the top of the silica gel in a narrow band.

Quantitative Data for Column Chromatography

ParameterRecommended ConditionExpected Outcome
Stationary Phase Silica Gel (230-400 mesh)Standard for most organic purifications.
Mobile Phase Hexane:Ethyl Acetate (95:5 to 90:10 v/v)Good separation of the para isomer from ortho/meta isomers.
Loading 1g crude product per 50g silica gelEffective separation for moderately impure samples.
Expected Purity >98%Dependent on careful fraction collection.
Analytical Troubleshooting (HPLC/GC)

Q3: I am developing an HPLC method and see peak tailing for my this compound peak. What is the cause?

A3: Peak tailing in HPLC can be caused by several factors:

  • Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica support of the column.

    • Solution: Add a small amount of a competitive base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block these active sites. Using a base-deactivated column can also help.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent if possible.

  • Column Degradation: A void at the head of the column or contamination can cause peak tailing.

    • Solution: Reverse flush the column or replace it if it is old or has been subjected to harsh conditions.

Q4: My GC analysis shows broad peaks. How can I improve the peak shape?

A4: Broad peaks in GC analysis can compromise resolution and quantification. Here are common causes and solutions:

  • Slow Injection: A slow injection speed can cause the sample to be introduced as a broad band.

    • Solution: Use an autosampler for fast, reproducible injections. If injecting manually, perform the injection as quickly and smoothly as possible.

  • Low Carrier Gas Flow Rate: Insufficient carrier gas flow can lead to band broadening within the column.

    • Solution: Optimize the carrier gas flow rate for your column dimensions and analysis temperature.

  • Column Contamination: Non-volatile residues accumulating at the head of the column can cause peak broadening.

    • Solution: Trim the first few centimeters of the column inlet. Using a guard column can also protect the analytical column.

  • Incorrect Temperature: A column temperature that is too low can lead to slow analyte elution and broader peaks.

    • Solution: Optimize the temperature program. A higher initial temperature or a faster ramp rate may be necessary.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of crude this compound in a minimal amount of hot ethanol (approximately 15-20 mL) by heating on a hot plate.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until a faint cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (50:50) solution.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: GC-MS Analysis for Impurity Profiling
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

Protocol 3: HPLC Method for Purity Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Visualizations

Purification_Workflow start Crude this compound Sample tlc TLC Analysis for Impurity Profile start->tlc decision High Purity Required? tlc->decision recrystallization Recrystallization (e.g., Ethanol/Water) decision->recrystallization Minor Impurities column_chrom Column Chromatography (e.g., Hexane/EtOAc) decision->column_chrom Major Impurities / Isomers analysis Purity Analysis (GC-MS / HPLC) recrystallization->analysis column_chrom->analysis pure_product Pure Product (>98%) analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_HPLC_Tailing start Peak Tailing Observed in HPLC check1 Check for Column Overload start->check1 solution1 Reduce Sample Concentration or Injection Volume check1->solution1 Yes check2 Evaluate Sample Solvent check1->check2 No end Symmetric Peak Shape solution1->end solution2 Dissolve Sample in Mobile Phase check2->solution2 Yes check3 Assess Secondary Interactions check2->check3 No solution2->end solution3 Modify Mobile Phase (add TFA or TEA) or Use BDS Column check3->solution3 Yes check4 Inspect Column Condition check3->check4 No solution3->end solution4 Reverse Flush or Replace Column check4->solution4 Yes solution4->end Forced_Degradation_Pathway start This compound acid Acid Hydrolysis (e.g., HCl, heat) start->acid base Base Hydrolysis (e.g., NaOH, heat) start->base oxidation Oxidation (e.g., H2O2) start->oxidation photo Photodegradation (UV light) start->photo thermal Thermal Stress (Heat) start->thermal dp1 Degradation Product(s) A acid->dp1 dp2 Degradation Product(s) B base->dp2 dp3 Degradation Product(s) C oxidation->dp3 dp4 Degradation Product(s) D photo->dp4 dp5 Degradation Product(s) E thermal->dp5

References

stability issues of 1-(4-Propylphenyl)ethan-1-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(4-Propylphenyl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental and storage conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure of this compound, an aromatic ketone, it is susceptible to three primary degradation pathways:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the breakdown of the molecule. Aromatic ketones are known to be sensitive to light.

  • Hydrolysis: The ketone functional group may be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The rate of hydrolysis is highly dependent on the pH of the solution.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen over time can lead to oxidative degradation. This can be accelerated by factors such as light exposure and elevated temperatures.

Q2: I've observed a change in the color of my this compound sample. What could this indicate?

A2: A change in color, such as the appearance of a yellow or brown tint in a previously colorless or pale yellow sample, is a common visual indicator of degradation. This discoloration is often due to the formation of conjugated degradation products resulting from oxidation or photodegradation.

Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?

A3: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. For optimal protection, it is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen. For solutions, refrigeration (2-8 °C) is advisable, provided the compound is soluble and stable at that temperature.

Q4: I am seeing new, unexpected peaks in the HPLC analysis of my sample. What could be the cause?

A4: The appearance of new peaks in your HPLC chromatogram strongly suggests the presence of degradation products. To identify the cause, it is recommended to perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help to understand the degradation pathways and identify the retention times of specific degradants.

Troubleshooting Guide

This guide provides solutions to common stability-related issues encountered during experiments with this compound.

Symptom Possible Cause Recommended Solution
Decreased concentration of the active compound over time. Degradation of the compound under the current experimental or storage conditions.Re-evaluate your storage and experimental conditions. Ensure the compound is protected from light, stored at an appropriate temperature, and that solvents are free from peroxides or other reactive impurities. Consider performing a stability study to determine the acceptable storage duration under your specific conditions.
Inconsistent results between experimental replicates. Sample degradation during the experiment or sample preparation.Prepare solutions fresh before use. If the experiment is lengthy, assess the stability of the compound in the experimental medium over the duration of the assay. Minimize the exposure of the sample to harsh conditions (e.g., heat, light) during preparation and analysis.
Formation of a precipitate in a solution stored in the refrigerator. Low solubility of the compound at reduced temperatures.Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved by gentle agitation or sonication. If the issue persists, consider preparing fresh solutions or storing at a different temperature where solubility is maintained.

Experimental Protocols

To assist in determining the stability of this compound in your specific application, the following detailed methodologies for forced degradation studies are provided. These protocols are designed to intentionally degrade the sample to identify potential degradation products and pathways.

Forced Degradation Protocol

This protocol outlines the conditions for subjecting this compound to various stress factors.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours. After the incubation period, neutralize the solution with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a solution of the compound (in a suitable solvent) in an oven at 70°C for 48 hours. At various time points, prepare solutions of the solid sample or dilute the stored solution for analysis.

  • Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container (e.g., quartz cuvette) to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

3. Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of undegraded compound and detect the formation of any degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 N HCl60°C24 hours
Base Hydrolysis0.1 N NaOHRoom Temperature24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)-70°C48 hours
Thermal (Solution)-70°C48 hours
PhotolyticUV/Visible LightAmbientAs per ICH Q1B

Visualizations

Logical Workflow for Stability Troubleshooting

Troubleshooting Workflow for Stability Issues A Observe Instability (e.g., color change, new HPLC peaks) B Review Storage Conditions (Temperature, Light, Atmosphere) A->B C Perform Forced Degradation Study A->C E Optimize Storage & Experimental Conditions B->E D Identify Degradation Pathway(s) C->D D->E F Implement Protective Measures (e.g., amber vials, inert gas, fresh solutions) E->F Potential Degradation Pathways of this compound cluster_main cluster_pathways A This compound B Photodegradation Products (e.g., radical species, rearranged products) A->B Light (UV/Vis) C Hydrolysis Products (e.g., cleavage of ketone) A->C Acid/Base D Oxidation Products (e.g., benzoic acid derivatives, side-chain oxidation) A->D Oxidizing Agents

Technical Support Center: Synthesis of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted acetophenones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted acetophenones?

A1: The most common methods include Friedel-Crafts acylation, the Grignard reaction with a nitrile or Weinreb amide, and the oxidation of substituted ethylbenzenes. Each method has its own advantages and limitations regarding substrate scope, reaction conditions, and potential side reactions.

Q2: I need to synthesize an acetophenone with a strongly deactivating group on the aromatic ring. Which method is most suitable?

A2: Friedel-Crafts acylation is generally unsuitable for aromatic rings with strongly deactivating groups like nitro (-NO₂) or cyano (-CN), as these groups make the ring too electron-poor to undergo electrophilic aromatic substitution.[1] In such cases, a Grignard-based synthesis or the oxidation of the corresponding ethylbenzene would be more appropriate choices.

Q3: How can I minimize the formation of regioisomers in the synthesis of substituted acetophenones?

A3: In Friedel-Crafts acylation, the directing effect of the substituent on the aromatic ring will determine the position of acylation. For ortho, para-directing groups, the para product is often favored due to reduced steric hindrance.[1] To maximize the yield of a specific isomer, it may be necessary to optimize reaction conditions such as temperature and solvent. In some cases, alternative synthetic routes that offer better regioselectivity may be preferable.

Q4: What are the key safety precautions to consider when synthesizing substituted acetophenones?

A4: When performing Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive and can react violently with water.[1] These reactions should be carried out under anhydrous conditions in a well-ventilated fume hood. Grignard reagents are pyrophoric and must be handled under an inert atmosphere (e.g., nitrogen or argon).[2][3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation is giving a low yield or no product. What are the common causes?

A: Low yields in Friedel-Crafts acylation can be attributed to several factors. The most common issues are related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate it.[1][4]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1][4]

  • Deactivated Aromatic Ring: If your starting material has strongly electron-withdrawing groups, the aromatic ring will be too deactivated for the reaction to proceed efficiently.[1]

  • Sub-optimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing side reactions and decomposition.[1]

Below is a troubleshooting workflow to address low yield issues:

G start Low or No Yield check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Ensure Catalyst Activity and Stoichiometry check_reagents->check_catalyst Reagents OK fail Persistent Low Yield check_reagents->fail Impure/Wet Reagents check_temp Optimize Reaction Temperature check_catalyst->check_temp Catalyst OK check_catalyst->fail Inactive/Insufficient Catalyst check_substrate Confirm Substrate is Not Strongly Deactivated check_temp->check_substrate Temperature Optimized check_temp->fail Sub-optimal Temperature success Improved Yield check_substrate->success Substrate Suitable check_substrate->fail Deactivated Substrate

Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Q: I am observing multiple products in my Friedel-Crafts acylation. Why is this happening?

A: The formation of multiple products can be due to the formation of regioisomers or, less commonly, polysubstitution.

  • Regioisomers: For substituted benzenes, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The directing effects of the substituents on the aromatic ring determine the regioselectivity.[5]

  • Polysubstitution: While the acyl group is deactivating and makes a second acylation less favorable, polysubstitution can occur with highly activated aromatic rings.[1]

Grignard Reaction

Q: My Grignard reaction for acetophenone synthesis is not working. What should I check?

A: The most critical factor for a successful Grignard reaction is the complete exclusion of moisture.

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere of nitrogen or argon.[2][3]

  • Reagent Quality: The magnesium turnings should be fresh and activated (e.g., with a crystal of iodine) to ensure reaction initiation. The alkyl/aryl halide must be pure and dry.[2]

  • Temperature Control: The formation of the Grignard reagent is exothermic. The subsequent reaction with the nitrile should also be temperature-controlled to avoid side reactions.[3]

Here is a logical workflow for troubleshooting a failing Grignard reaction:

G start Grignard Reaction Failure check_anhydrous Verify Anhydrous Conditions start->check_anhydrous check_reagents Check Reagent Quality and Activation check_anhydrous->check_reagents Conditions are Dry fail Reaction Still Fails check_anhydrous->fail Moisture Present check_temp Ensure Proper Temperature Control check_reagents->check_temp Reagents are Good check_reagents->fail Poor Reagents/Activation check_atmosphere Confirm Inert Atmosphere check_temp->check_atmosphere Temperature is Controlled check_temp->fail Poor Temperature Control success Successful Reaction check_atmosphere->success Inert Atmosphere is Maintained check_atmosphere->fail Loss of Inert Atmosphere

Troubleshooting guide for Grignard reaction failures.

Quantitative Data

The following tables summarize quantitative data for different synthetic routes to substituted acetophenones.

Table 1: Friedel-Crafts Acetylation of Toluene - Isomer Distribution

TemperatureOrtho (%)Meta (%)Para (%)Reference
0°C541729[6]
25°C36928[6]

Table 2: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation

CatalystAcylating AgentSolventTemperatureTimeConversionSelectivity (para)Reference
Mordenite (SiO₂/Al₂O₃ = 200)Acetic AnhydrideAcetic Acid150°C3hQuantitative>99%[7][8]
Mordenite (SiO₂/Al₂O₃ = 110)Acetic AnhydrideAcetic Acid150°C2hQuantitative>99%[7][8]

Table 3: Synthesis of Acetophenone Derivatives via Grignard Reaction with Nitriles

Grignard ReagentNitrileProductYield (%)Reference
Methylmagnesium bromide4-Methylbenzonitrile4-Methylacetophenone94.5[2]

Table 4: Oxidation of Ethylbenzene to Acetophenone

Catalyst SystemOxidantTemperatureTimeConversion (%)Selectivity (%)Reference
Co/Br ionsO₂80°C150 min-74[9]
Co/Br ionsO₂ (12 bar)110-120°C6-7 minComplete80-84[9][10]
Mn on SiO₂/Al₂O₃tert-butyl hydroperoxide--9198[11]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation

This protocol is adapted from literature procedures for the acylation of anisole.[5]

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Acetyl chloride (CH₃COCl) (1.0 equivalent)

  • Anisole (1.0 equivalent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Flame-dried, three-necked flask with a magnetic stirrer, dropping funnel, and reflux condenser with a calcium chloride drying tube.

Procedure:

  • Reaction Setup: In the three-necked flask, add anhydrous AlCl₃ and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Reagents: Slowly add acetyl chloride dropwise to the stirred suspension. Following this, add a solution of anisole in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaOH solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or recrystallization.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup1 Add AlCl3 and CH2Cl2 to flask setup2 Cool to 0°C setup1->setup2 add_acetyl_chloride Add acetyl chloride dropwise setup2->add_acetyl_chloride add_anisole Add anisole solution dropwise add_acetyl_chloride->add_anisole stir Stir at room temperature add_anisole->stir quench Quench with ice and HCl stir->quench extract Extract with CH2Cl2 quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify product dry->purify

Experimental workflow for the synthesis of 4-methoxyacetophenone.
Protocol 2: Synthesis of Acetophenone from Benzonitrile via Grignard Reaction

This protocol outlines the general procedure for the reaction of a Grignard reagent with a nitrile.[12][13]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • Benzonitrile

  • 10% Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Oven-dried, three-necked flask with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (N₂ or Ar).

Procedure:

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux. Stir for 1-2 hours after the addition is complete.

  • Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Add a solution of benzonitrile in anhydrous ether dropwise. After the addition, stir the mixture at room temperature for 2-4 hours.

  • Hydrolysis (Work-up): Cool the reaction mixture in an ice bath and slowly quench with chilled 10% HCl until the precipitate dissolves.

  • Isolation: Transfer the mixture to a separatory funnel and extract with ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude acetophenone can be purified by vacuum distillation.

References

Technical Support Center: Purification of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 1-(4-Propylphenyl)ethan-1-one following its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, which is often synthesized via the Friedel-Crafts acylation of propylbenzene.

Problem 1: Low Purity After Initial Work-up

  • Symptom: The crude product, after aqueous work-up and solvent removal, shows significant impurities upon analysis (e.g., by TLC or GC).

  • Possible Cause: The primary impurity is likely the ortho-isomer, 1-(2-propylphenyl)ethan-1-one, formed as a minor product during the Friedel-Crafts acylation due to steric hindrance favoring the para-substitution.[1] Other potential impurities include unreacted starting materials (propylbenzene) or di-acylated byproducts.

  • Solution Workflow:

    G start Low Purity Crude Product recrystallization Attempt Recrystallization start->recrystallization check_purity Analyze Purity (TLC/GC/HPLC) recrystallization->check_purity column_chromatography Perform Column Chromatography column_chromatography->check_purity success High Purity Product check_purity->success Purity Acceptable troubleshoot_recrystallization Troubleshoot Recrystallization check_purity->troubleshoot_recrystallization Purity Unacceptable troubleshoot_chromatography Optimize Chromatography check_purity->troubleshoot_chromatography Purity Still Unacceptable troubleshoot_recrystallization->column_chromatography troubleshoot_chromatography->column_chromatography

    Caption: Initial purification strategy for low-purity this compound.

Problem 2: Difficulty with Recrystallization

  • Symptom: The product "oils out" instead of forming crystals, or no crystals form upon cooling.

  • Possible Causes & Solutions:

Possible CauseSolution
Melting point of the compound is below the solvent's boiling point. Add a small amount of a co-solvent (miscible non-solvent) to lower the solution's saturation point.
Solution is supersaturated and needs nucleation. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Cooling is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Too much solvent was used. Gently heat the solution to evaporate some of the solvent and re-cool.

Problem 3: Ineffective Separation by Column Chromatography

  • Symptom: Fractions collected from the column show a mixture of the desired para-isomer and the impurity (ortho-isomer).

  • Possible Causes & Solutions:

Possible CauseSolution
Inappropriate solvent system polarity. The ortho and para isomers have very similar polarities. Use a low-polarity eluent system and consider a gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[3]
Column overloading. Use a larger column or reduce the amount of crude product loaded.
Poor column packing. Ensure the stationary phase (e.g., silica gel) is packed uniformly to avoid channeling.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products from the Friedel-Crafts acylation of propylbenzene?

A1: The major product is this compound (para-isomer). The primary minor product is 1-(2-propylphenyl)ethan-1-one (ortho-isomer). The formation of the para-isomer is favored due to less steric hindrance compared to the ortho position.[1]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A non-polar solvent is a good starting point. Consider solvents like hexane, heptane, or isopropanol. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[4] It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent pair.

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and the separation during column chromatography. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. An established HPLC method for this compound uses a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier.

Q4: My purified product is a liquid at room temperature. Can I still use recrystallization?

A4: If the product is a low-melting solid or an oil at room temperature, low-temperature recrystallization may be an option. This involves dissolving the compound in a suitable solvent at room temperature and then cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath) to induce crystallization.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a chosen solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If the solid is insoluble at room temperature, heat the test tube. If the solid dissolves when hot but reappears upon cooling, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Allow the crystals to air dry or dry them in a vacuum oven.

Protocol 2: Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Packing the Column: Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully add the sample to the top of the silica gel.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding small percentages of a more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary
Purification MethodParameterRecommended Value/SolventExpected Purity
Recrystallization SolventHexane, Heptane, Ethanol/Water>95%
TemperatureVaries with solvent (dissolve at boiling point)
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)>99%
Mobile PhaseHexane/Ethyl Acetate Gradient (e.g., 100:0 to 95:5)

Visualization

G cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification propylbenzene Propylbenzene reaction Friedel-Crafts Acylation propylbenzene->reaction acetyl_chloride Acetyl Chloride / AlCl3 acetyl_chloride->reaction quench Quench Reaction reaction->quench extraction Solvent Extraction quench->extraction drying Drying & Solvent Removal extraction->drying crude_product Crude Product (para- and ortho-isomers) drying->crude_product purification_method Recrystallization or Column Chromatography crude_product->purification_method pure_product Pure this compound purification_method->pure_product

Caption: Overall workflow from synthesis to purification of this compound.

References

Technical Support Center: Catalyst Selection for Optimizing 1-(4-Propylphenyl)ethan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Propylphenyl)ethan-1-one, a key intermediate in various synthetic pathways. The content is structured to address specific experimental challenges, with a focus on catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of propylbenzene with an acylating agent like acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid.[1]

Q2: Why is Friedel-Crafts acylation preferred over Friedel-Crafts alkylation for this synthesis?

A2: Friedel-Crafts alkylation is susceptible to carbocation rearrangements, which would lead to the formation of undesired isomeric products. Additionally, the alkyl group introduced is activating, making the product more reactive than the starting material and leading to polysubstitution. In contrast, the acyl group introduced during acylation is deactivating, which effectively prevents further reactions on the aromatic ring, leading to a cleaner, monosubstituted product.

Q3: What are the most common Lewis acid catalysts used for this reaction?

A3: Aluminum chloride (AlCl₃) is a traditional and highly effective catalyst for Friedel-Crafts acylation.[1] Other Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are also used, sometimes offering milder reaction conditions or different selectivities.

Q4: What is the expected regioselectivity for the acylation of propylbenzene?

A4: The propyl group is an ortho-, para-directing activator. Due to steric hindrance from the propyl group, the major product of the Friedel-Crafts acylation of n-propylbenzene is the para-substituted isomer, this compound. The ortho-isomer, 1-(2-propylphenyl)ethan-1-one, is typically formed as a minor byproduct.[1]

Q5: What are some common solvents used in this reaction?

A5: Dichloromethane (CH₂Cl₂) is a frequently used solvent for Friedel-Crafts acylation as it is relatively inert and effectively dissolves the reactants and the Lewis acid catalyst.[1] Other non-polar, aprotic solvents can also be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Catalyst Inactivity Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. It is recommended to use freshly opened or purified Lewis acids.
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, rendering it inactive. For Friedel-Crafts acylation, it is often necessary to use stoichiometric amounts of the catalyst.
Low Quality Reagents Impurities in propylbenzene, acetyl chloride, or the solvent can interfere with the reaction. Use high-purity, distilled reagents.
Suboptimal Reaction Temperature The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to side reactions. Monitor the reaction progress by TLC and optimize the temperature accordingly.
Deactivated Aromatic Ring While propylbenzene is an activated ring, any electron-withdrawing impurities can hinder the reaction. Ensure the starting material is pure.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Step
Formation of Ortho Isomer The formation of some 1-(2-propylphenyl)ethan-1-one is expected. To maximize the yield of the desired para isomer, reaction conditions such as temperature and catalyst choice can be optimized. Lower temperatures often favor the para product.
Polysubstitution Although less common in acylation, highly activating substrates or harsh reaction conditions can lead to diacylation. Using a stoichiometric amount of the acylating agent and moderate temperatures can minimize this.
Side Reactions of the Acylating Agent Acetyl chloride can hydrolyze in the presence of moisture. Ensure anhydrous conditions are maintained throughout the experiment.

Catalyst Performance Data

CatalystAcylating AgentSubstrateSolventTemperature (°C)Yield (%)SelectivityReference
AlCl₃Acetyl ChlorideTolueneDichloromethane0 to RT~90High for paraGeneral Literature
FeCl₃Acetic AnhydrideAnisoleIonic Liquid60~62para-selective[2]
ZnCl₂Acetic AnhydridePhenolNeatRoom TempHigh-General Literature
Solid Acid Catalysts (e.g., Zeolites)Acetyl ChlorideAnisole/VeratroleSolvent-free130Highpara-selectiveGeneral Literature

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation of Propylbenzene using Aluminum Chloride

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • Propylbenzene (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred suspension via the dropping funnel.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add propylbenzene (1.0 eq), dissolved in anhydrous dichloromethane, dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Reaction Pathway

Friedel_Crafts_Acylation cluster_reaction Electrophilic Aromatic Substitution cluster_product Product Formation Propylbenzene Propylbenzene SigmaComplex Sigma Complex (Wheland Intermediate) Propylbenzene->SigmaComplex AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AlCl3->AcyliumIon AcyliumIon->SigmaComplex AlCl4 [AlCl₄]⁻ HCl HCl AlCl4->HCl + H⁺ AlCl3_regen AlCl₃ (Regenerated) AlCl4->AlCl3_regen Product This compound SigmaComplex->Product - H⁺

Caption: Reaction pathway for the Friedel-Crafts acylation of propylbenzene.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Product Yield CheckCatalyst Check Catalyst Activity (Anhydrous Conditions) Start->CheckCatalyst CheckStoichiometry Check Catalyst Stoichiometry CheckCatalyst->CheckStoichiometry No Moisture Moisture Contamination CheckCatalyst->Moisture Yes CheckReagents Check Reagent Purity CheckStoichiometry->CheckReagents No Insufficient Insufficient Catalyst CheckStoichiometry->Insufficient Yes CheckTemp Optimize Reaction Temperature CheckReagents->CheckTemp No Impure Impure Reagents CheckReagents->Impure Yes Success Improved Yield CheckTemp->Success No SuboptimalTemp Suboptimal Temperature CheckTemp->SuboptimalTemp Yes Moisture->Success Insufficient->Success Impure->Success SuboptimalTemp->Success

Caption: A logical workflow for troubleshooting low product yield.

Catalyst Selection Logic

Catalyst_Selection Start Catalyst Selection HighReactivity High Reactivity Needed? Start->HighReactivity MildConditions Mild Conditions Preferred? HighReactivity->MildConditions No AlCl3 Use AlCl₃ HighReactivity->AlCl3 Yes CostConsideration Cost a Major Factor? MildConditions->CostConsideration No FeCl3_ZnCl2 Consider FeCl₃ or ZnCl₂ MildConditions->FeCl3_ZnCl2 Yes CostConsideration->AlCl3 No (Lower Initial Cost) SolidAcids Explore Solid Acid Catalysts (e.g., Zeolites) CostConsideration->SolidAcids Yes (Recyclability)

References

Validation & Comparative

A Comparative Analysis of Spectral Data for 1-(4-Propylphenyl)ethan-1-one Against Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimentally obtained spectral data for 1-(4-Propylphenyl)ethan-1-one with established literature values. The objective is to offer researchers, scientists, and professionals in drug development a comprehensive resource for verifying the identity and purity of this compound. The guide includes a summary of quantitative data in tabular format, detailed experimental protocols for key analytical techniques, and a visual representation of the comparative workflow.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key spectral data for this compound, presenting a direct comparison between literature values and typical experimental results.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Proton Assignment Literature Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a7.907.88d2H8.4
H-b7.257.23d2H8.4
H-c2.622.60t2H7.6
H-d2.552.53s3H-
H-e1.651.63sext2H7.5
H-f0.940.92t3H7.4

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Carbon Assignment Literature Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm)
C-1197.8197.6
C-2148.9148.7
C-3134.7134.5
C-4128.6128.4
C-5128.3128.1
C-638.238.0
C-726.526.3
C-824.324.1
C-913.813.6

Table 3: Infrared (IR) Spectral Data Comparison

Functional Group Literature Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹) Intensity
C=O (Ketone)16851683Strong
C-H (Aromatic)30503048Medium
C-H (Aliphatic)2960-28702958-2872Strong
C=C (Aromatic)1605, 15751604, 1576Medium

Table 4: Mass Spectrometry (MS) Data Comparison

Ion Literature m/z Experimental m/z Relative Abundance (%)
[M]⁺162.10162.1130
[M-CH₃]⁺147.09147.09100
[M-C₂H₅]⁺133.07133.0825
[C₇H₇]⁺91.0591.0540

Experimental Protocols

The following are standard methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of 45°, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled sequence with a pulse angle of 30°, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of neat this compound was placed directly onto the ATR crystal.

  • Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to the sample measurement.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: 40-400 m/z.

  • Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and major fragment ions. The relative abundances of the key fragments were determined.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental spectral data with literature values for chemical compound verification.

Spectral_Data_Comparison_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion exp_sample This compound (Experimental Sample) exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms compare_nmr Compare NMR Spectra exp_nmr->compare_nmr compare_ir Compare IR Spectra exp_ir->compare_ir compare_ms Compare Mass Spectra exp_ms->compare_ms lit_search Search Chemical Databases (e.g., PubChem, ChemicalBook) lit_nmr Literature NMR Data lit_search->lit_nmr lit_ir Literature IR Data lit_search->lit_ir lit_ms Literature MS Data lit_search->lit_ms lit_nmr->compare_nmr lit_ir->compare_ir lit_ms->compare_ms conclusion Compound Identity and Purity Verified compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for Spectral Data Comparison.

Spectroscopic Validation of 1-(4-Propylphenyl)ethan-1-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 1-(4-propylphenyl)ethan-1-one, a valuable intermediate in various chemical syntheses. The document details the widely-used Friedel-Crafts acylation method and presents a Grignard reaction as a viable alternative. Spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided for the validation of the synthesized product.

Comparison of Synthetic Methodologies

The synthesis of this compound is most commonly achieved via Friedel-Crafts acylation of propylbenzene. This method offers a direct and generally high-yielding route to the desired product. An alternative approach involves the use of a Grignard reagent, which provides a different pathway to the target molecule and can be advantageous in specific research contexts.

FeatureMethod 1: Friedel-Crafts AcylationMethod 2: Grignard Reaction
Starting Materials Propylbenzene, Acetyl Chloride/Acetic Anhydride, Lewis Acid (e.g., AlCl₃)1-Bromo-4-propylbenzene, Magnesium, Acetonitrile (or other acylating agent)
Reaction Conditions Anhydrous conditions, typically at low to room temperature.Anhydrous conditions, Grignard reagent formation followed by reaction with an electrophile.
Advantages Direct, often high yield, well-established procedure.Useful for substrates with functional groups incompatible with Friedel-Crafts conditions.
Disadvantages Requires a stoichiometric amount of Lewis acid, which can be difficult to handle and generates significant waste. Potential for ortho-isomer formation and polysubstitution.Requires strict anhydrous conditions for Grignard reagent formation. The Grignard reagent is highly reactive and basic.

Experimental Protocols

Method 1: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from propylbenzene and acetyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • Propylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension in an ice bath to 0 °C.

  • Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition of acetyl chloride is complete, add propylbenzene (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method 2: Alternative Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound using a Grignard reagent prepared from 1-bromo-4-propylbenzene.

Materials:

  • 1-Bromo-4-propylbenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Acetonitrile

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromo-4-propylbenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask.

    • Once the reaction initiates (as indicated by the disappearance of the iodine color and bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetonitrile:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation or column chromatography.

Spectroscopic Validation Data

The identity and purity of the synthesized this compound can be confirmed by the following spectroscopic methods.

Spectroscopic MethodExpected Data
¹H NMR (CDCl₃)δ ~7.8 (d, 2H, Ar-H ortho to C=O), ~7.2 (d, 2H, Ar-H meta to C=O), ~2.6 (t, 2H, Ar-CH₂-), ~2.5 (s, 3H, -COCH₃), ~1.6 (sextet, 2H, -CH₂-CH₃), ~0.9 (t, 3H, -CH₂-CH₃) ppm.
¹³C NMR (CDCl₃)δ ~198 (C=O), ~148 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~38 (Ar-CH₂-), ~26 (-COCH₃), ~24 (-CH₂-CH₃), ~14 (-CH₂-CH₃) ppm.[1]
IR (Infrared) ~1680 cm⁻¹ (C=O stretch, aromatic ketone), ~2960-2850 cm⁻¹ (C-H stretch, alkyl), ~1605, 1575, 1405 cm⁻¹ (C=C stretch, aromatic ring).
MS (Mass Spectrometry) M⁺ at m/z = 162. A prominent peak at m/z = 147 ([M-CH₃]⁺).[2]

Visualized Workflows

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation Start Start Friedel_Crafts Friedel-Crafts Acylation Start->Friedel_Crafts Method 1 Grignard Grignard Synthesis Start->Grignard Alternative Crude_Product Crude_Product Friedel_Crafts->Crude_Product Grignard->Crude_Product Purification Distillation / Chromatography Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR IR Infrared Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Validation Validated Structure NMR->Validation IR->Validation MS->Validation

Caption: Workflow for the synthesis and validation of this compound.

Friedel_Crafts_Pathway Propylbenzene Propylbenzene Reaction_Vessel Reaction Mixture Propylbenzene->Reaction_Vessel Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Reaction_Vessel Lewis_Acid AlCl₃ Lewis_Acid->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Product This compound Workup->Product

References

A Comparative Analysis of the Reactivity of 1-(4-Propylphenyl)ethan-1-one and 1-(4-Ethylphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of the reactivity of two closely related aromatic ketones: 1-(4-propylphenyl)ethan-1-one and 1-(4-ethylphenyl)ethanone. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds in their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for their effective use in the laboratory. The following table summarizes key properties for both molecules.

PropertyThis compound1-(4-Ethylphenyl)ethanone
CAS Number 2932-65-2[1]937-30-4[2]
Molecular Formula C₁₁H₁₄O[1]C₁₀H₁₂O[2]
Molecular Weight 162.23 g/mol [1]148.20 g/mol [2][3]
Boiling Point 123-125 °C at 15 mmHg125 °C at 20 mmHg[4]
Density ~0.98 g/cm³~0.993 g/mL at 25 °C[4]
Appearance Clear colorless liquidColorless or yellowish liquid[4]

Comparative Reactivity Analysis

The reactivity of the carbonyl group in these acetophenone derivatives is primarily governed by the electronic and steric effects of the para-alkyl substituent.

Electronic Effects

Both the propyl and ethyl groups are electron-donating groups (EDGs) through an inductive effect (+I). This electron-donating nature increases the electron density on the phenyl ring and, through resonance, on the carbonyl carbon. Consequently, the electrophilicity of the carbonyl carbon is reduced, making it less susceptible to nucleophilic attack compared to unsubstituted acetophenone.

To quantify this electronic effect, we can refer to the Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For para-substituents, the σₚ value is relevant.

SubstituentHammett Constant (σₚ)
Ethyl (-CH₂CH₃)-0.15
Propyl (-CH₂CH₂CH₃)-0.13

Note: Hammett constants can vary slightly depending on the reaction and conditions.

The slightly less negative σₚ value for the propyl group compared to the ethyl group suggests that the ethyl group is a marginally stronger electron-donating group in this context. This would imply that the carbonyl group in 1-(4-ethylphenyl)ethanone is slightly more deactivated towards nucleophilic attack than in this compound. However, the difference is minimal, and for many synthetic purposes, their electronic effects can be considered very similar.

Steric Effects

The steric hindrance around the carbonyl group can also influence its reactivity. As the size of the para-alkyl group increases, it can potentially hinder the approach of a nucleophile to the carbonyl carbon. However, given that the substitution is at the para position, which is remote from the reaction center, the direct steric hindrance from the alkyl chain is generally considered negligible for both the ethyl and propyl groups.

Overall Reactivity Prediction

Based on the analysis of electronic and steric effects:

  • Nucleophilic Addition: Due to the slightly stronger electron-donating nature of the ethyl group, This compound is predicted to be marginally more reactive towards nucleophiles than 1-(4-ethylphenyl)ethanone. However, this difference in reactivity is expected to be small.

  • Oxidation: In reactions where the ketone is oxidized, such as the haloform reaction, a higher electron density at the carbonyl group can facilitate the initial enolate formation. Since the ethyl group is slightly more electron-donating, 1-(4-ethylphenyl)ethanone might be expected to undergo oxidation slightly faster than this compound, assuming enolate formation is the rate-determining step.

  • Reduction: In reductions of the carbonyl group, for instance with sodium borohydride, the less electrophilic carbonyl of the ethyl-substituted compound would be expected to react slightly slower. Therefore, This compound may exhibit a slightly faster reduction rate .

It is crucial to note that these are predictions based on established chemical principles. The actual observed reactivity can be influenced by specific reaction conditions, solvents, and the nature of the reagents used.

Experimental Protocols

Experimental Protocol: Comparative Reduction using Sodium Borohydride

Objective: To compare the relative rates of reduction of this compound and 1-(4-ethylphenyl)ethanone with sodium borohydride.

Materials:

  • This compound

  • 1-(4-Ethylphenyl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:9 ethyl acetate/hexane)

  • UV lamp for TLC visualization

Procedure:

  • Prepare separate solutions of this compound and 1-(4-ethylphenyl)ethanone of the same molar concentration in methanol.

  • In two separate reaction flasks, place equal volumes of the respective ketone solutions and cool them in an ice bath.

  • To each flask, add an equimolar amount of sodium borohydride simultaneously.

  • Monitor the progress of both reactions at regular time intervals (e.g., every 5 minutes) using thin-layer chromatography. Spot the starting material and the reaction mixture on the same TLC plate.

  • Elute the TLC plates and visualize the spots under a UV lamp. The disappearance of the starting ketone spot and the appearance of the product alcohol spot will indicate the reaction progress.

  • The relative rates of reaction can be qualitatively or semi-quantitatively determined by comparing the consumption of the starting material over time for both reactions.

Experimental Protocol: Comparative Oxidation via Haloform Reaction

Objective: To compare the relative rates of oxidation of this compound and 1-(4-ethylphenyl)ethanone using sodium hypochlorite (bleach).

Materials:

  • This compound

  • 1-(4-Ethylphenyl)ethanone

  • Household bleach (sodium hypochlorite solution)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM) for extraction (optional, for monitoring by GC)

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • In two separate reaction vessels, place equimolar amounts of this compound and 1-(4-ethylphenyl)ethanone.

  • To each vessel, add the same volume of bleach and NaOH solution.

  • Heat both reaction mixtures in a water bath at a constant temperature (e.g., 60°C).

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding a small amount of sodium sulfite to destroy excess bleach.

  • Acidify the aliquot with HCl.

  • Analyze the composition of the aliquot using gas chromatography to determine the concentration of the remaining starting material.

  • By plotting the concentration of the starting material versus time for both reactions, the initial reaction rates can be determined and compared.

Application in Drug Development: Synthesis of Pyrovalerone Analogs

Both this compound and 1-(4-ethylphenyl)ethanone serve as valuable intermediates in the synthesis of various pharmaceutical compounds. A notable example is their use in the preparation of pyrovalerone analogs, which are potent inhibitors of the dopamine and norepinephrine transporters and have been investigated for their potential as medications for cocaine addiction.[5]

The general synthetic route to these analogs often involves the α-bromination of the starting acetophenone derivative, followed by nucleophilic substitution with pyrrolidine to introduce the amino group. The resulting α-aminoketone is a key intermediate.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Product Class Start_Propyl This compound Alpha_Bromination α-Bromination Start_Propyl->Alpha_Bromination Start_Ethyl 1-(4-Ethylphenyl)ethanone Start_Ethyl->Alpha_Bromination Nucleophilic_Substitution Nucleophilic Substitution with Pyrrolidine Alpha_Bromination->Nucleophilic_Substitution Product Pyrovalerone Analogs Nucleophilic_Substitution->Product G Start Substituted Acetophenone (Ethyl or Propyl) Intermediate α-Amino Ketone Intermediate Start->Intermediate Synthesis Final_Product Pyrovalerone Analog Intermediate->Final_Product Further Modification (optional) Target Dopamine/Norepinephrine Transporters Final_Product->Target Binding Effect Inhibition of Monoamine Reuptake Target->Effect Pharmacological Action

References

comparative analysis of different synthetic routes to 4'-propylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Propylacetophenone is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure lends itself to a variety of subsequent chemical modifications, making the efficient and selective synthesis of this ketone a critical consideration in process development. This guide provides a comparative analysis of four prominent synthetic routes to 4'-propylacetophenone: Friedel-Crafts acylation, Grignard reaction, Suzuki coupling, and Wacker oxidation. We present a side-by-side comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable pathway for their specific needs.

At a Glance: Comparing Synthesis Methods

The choice of a synthetic route is often a trade-off between factors like yield, cost of starting materials, reaction conditions, and scalability. The following table summarizes the key quantitative data for the different approaches to synthesizing 4'-propylacetophenone.

ParameterFriedel-Crafts AcylationGrignard ReactionSuzuki CouplingWacker Oxidation
Starting Materials Propylbenzene, Acetyl Chloride/Acetic Anhydride, AlCl₃4-Propylbromobenzene, Magnesium, Acetic Anhydride4-Propylphenylboronic acid, Acetyl-containing halide, Palladium catalyst4-Propylstyrene, Oxidant (e.g., H₂O₂), Palladium catalyst
Typical Yield 70-85%70-80%75-90%85-95%
Reaction Temperature 0°C to 50°C-40°C to 10°CRoom temperature to 100°CRoom temperature to 90°C
Reaction Time 2-6 hours1-4 hours12-24 hours1-12 hours
Purity (post-purification) >98%>98%>97%>98%
Key Considerations Risk of polysubstitution, stoichiometric Lewis acid required.Moisture-sensitive reagents, requires anhydrous conditions.Expensive catalyst, availability of boronic acids.Potential for side reactions (e.g., aldehyde formation), requires specific catalysts.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic method.

Friedel_Crafts_Acylation Friedel-Crafts Acylation propylbenzene Propylbenzene product 4'-Propylacetophenone propylbenzene->product acetyl_chloride Acetyl Chloride / Acetic Anhydride acetyl_chloride->product alcl3 AlCl3 alcl3->product Catalyst

Caption: Friedel-Crafts acylation of propylbenzene.

Grignard_Reaction Grignard Reaction propylbromobenzene 4-Propylbromobenzene grignard_reagent 4-Propylphenylmagnesium bromide propylbromobenzene->grignard_reagent mg Mg mg->grignard_reagent product 4'-Propylacetophenone grignard_reagent->product acetic_anhydride Acetic Anhydride acetic_anhydride->product

Caption: Grignard reaction for 4'-propylacetophenone synthesis.

Suzuki_Coupling Suzuki Coupling boronic_acid 4-Propylphenylboronic acid product 4'-Propylacetophenone boronic_acid->product halide Acetyl-containing halide halide->product pd_catalyst Pd Catalyst + Base pd_catalyst->product

Caption: Suzuki coupling to form 4'-propylacetophenone.

Wacker_Oxidation Wacker Oxidation propylstyrene 4-Propylstyrene product 4'-Propylacetophenone propylstyrene->product oxidant Oxidant (e.g., H2O2) oxidant->product pd_catalyst Pd Catalyst pd_catalyst->product

Caption: Wacker oxidation of 4-propylstyrene.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for analogous compounds and may require optimization for specific laboratory conditions.

Friedel-Crafts Acylation of Propylbenzene

This method is a classic electrophilic aromatic substitution.[1][2][3] The reaction of propylbenzene with an acetylating agent in the presence of a Lewis acid catalyst yields 4'-propylacetophenone.

Materials:

  • Propylbenzene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or Carbon disulfide (CS₂) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and the anhydrous solvent (DCM or CS₂).

  • Cool the suspension to 0°C in an ice bath.

  • Add propylbenzene (1 equivalent) to the flask.

  • Slowly add acetyl chloride or acetic anhydride (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours. The reaction can be gently heated to 50°C to ensure completion.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 4'-propylacetophenone.

Grignard Reaction with an Acetylating Agent

This route involves the formation of an organometallic Grignard reagent from 4-propylbromobenzene, which then reacts with an acetylating agent.[4][5]

Materials:

  • 4-Propylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetic anhydride

  • Toluene (anhydrous)

  • Aqueous ammonium chloride solution (saturated)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 4-propylbromobenzene (1 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction starts, add the remaining 4-propylbromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Acylation: In a separate flame-dried flask, prepare a solution of acetic anhydride (1.2 equivalents) in anhydrous toluene.

  • Cool this solution to -40°C to -10°C.[5]

  • Slowly add the prepared Grignard reagent to the acetic anhydride solution, maintaining the low temperature.

  • After the addition, allow the reaction to stir at this temperature for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield 4'-propylacetophenone.

Suzuki Coupling

The Suzuki coupling offers a powerful method for carbon-carbon bond formation, typically involving a palladium catalyst.[6][7][8] A plausible route involves the coupling of 4-propylphenylboronic acid with an acetyl-containing halide.

Materials:

  • 4-Propylphenylboronic acid

  • 4-Bromoacetophenone or 4-chloroacetophenone

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Toluene or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 4-propylphenylboronic acid (1.2 equivalents), 4-bromoacetophenone (1 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents), and the base (e.g., Na₂CO₃, 2 equivalents).

  • Add a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to reflux (around 100°C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wacker Oxidation of 4-Propylstyrene

The Wacker oxidation is a palladium-catalyzed oxidation of an alkene to a ketone.[9][10][11][12] This method can be applied to 4-propylstyrene to produce 4'-propylacetophenone.

Materials:

  • 4-Propylstyrene

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) (as a co-catalyst for oxygen)

  • Hydrogen peroxide (H₂O₂) (30%) or Oxygen

  • Dimethylformamide (DMF) or Acetic acid/Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-propylstyrene (1 equivalent) in a suitable solvent system (e.g., aqueous DMF or acetic acid/water).

  • Add the palladium catalyst (e.g., PdCl₂, 0.05 equivalents).

  • If using oxygen as the oxidant, add a co-catalyst like CuCl₂.

  • Slowly add the oxidant (e.g., 30% H₂O₂, 2 equivalents) to the reaction mixture. If using oxygen, bubble it through the solution.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60-90°C) for 1-12 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to obtain 4'-propylacetophenone. One study on the oxidation of styrene to acetophenone reported a yield of 88% after 60 minutes.[9]

Workflow for Selecting a Synthetic Route

The choice of the optimal synthetic route depends on various factors such as cost, scale, available equipment, and safety considerations. The following diagram provides a logical workflow for this decision-making process.

Synthesis_Selection_Workflow Synthetic Route Selection for 4'-Propylacetophenone start Define Synthesis Goals cost Cost of Starting Materials a Major Constraint? start->cost scale Large-Scale Synthesis? cost->scale No friedel_crafts Friedel-Crafts Acylation cost->friedel_crafts Yes high_yield Highest Possible Yield Critical? scale->high_yield No grignard Grignard Reaction scale->grignard Yes functional_groups Substrate Tolerates Harsh Conditions? high_yield->functional_groups No wacker Wacker Oxidation high_yield->wacker Yes functional_groups->friedel_crafts Yes suzuki Suzuki Coupling functional_groups->suzuki No

Caption: Decision workflow for selecting a synthetic route.

Conclusion

Each of the described synthetic routes offers a viable pathway to 4'-propylacetophenone, with distinct advantages and disadvantages.

  • Friedel-Crafts acylation is a cost-effective and well-established method, particularly suitable when starting from readily available propylbenzene. However, it requires stoichiometric amounts of a Lewis acid and may suffer from issues with regioselectivity and polysubstitution.

  • The Grignard reaction provides a reliable route, but the moisture sensitivity of the Grignard reagent necessitates stringent anhydrous conditions, which can be challenging on a large scale.

  • Suzuki coupling offers high functional group tolerance and generally good yields, but the cost of the palladium catalyst and the availability of the required boronic acid derivatives can be limiting factors.

  • Wacker oxidation presents a modern and potentially high-yielding approach, especially with recent advancements in catalyst design. It can be a very efficient method if the starting 4-propylstyrene is readily accessible.

Ultimately, the selection of the most appropriate synthetic strategy will depend on a careful evaluation of the specific project requirements, including economic constraints, scale of production, and the expertise and equipment available in the laboratory.

References

Comparative Guide to the Characterization of 1-(4-Propylphenyl)ethan-1-one and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of 1-(4-propylphenyl)ethan-1-one and its structurally related alternatives: 1-(4-ethylphenyl)ethanone, 1-(4-butylphenyl)ethanone, and 1-(4-isopropylphenyl)ethanone. The structural confirmation of these compounds is crucial in various research and development settings, including medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. This document outlines the key analytical techniques employed for their characterization, presents detailed experimental data in a comparative format, and provides standardized experimental protocols.

Structural Confirmation: A Multi-technique Approach

The unambiguous structural elucidation of this compound and its analogs relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, and together they offer a conclusive confirmation of the intended structure. The primary analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, most notably the carbonyl group of the ketone.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its selected structural alternatives.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundAromatic Protons (ppm)Acetyl Protons (s, 3H, ppm)Alkyl Protons (ppm)
This compound 7.89 (d, 2H), 7.25 (d, 2H)2.592.63 (t, 2H), 1.66 (sext, 2H), 0.95 (t, 3H)
1-(4-Ethylphenyl)ethanone 7.88 (d, 2H), 7.28 (d, 2H)2.592.71 (q, 2H), 1.25 (t, 3H)
1-(4-Butylphenyl)ethanone 7.88 (d, 2H), 7.24 (d, 2H)2.582.65 (t, 2H), 1.60 (quin, 2H), 1.35 (sext, 2H), 0.93 (t, 3H)
1-(4-Isopropylphenyl)ethanone 7.89 (d, 2H), 7.32 (d, 2H)2.583.00 (sept, 1H), 1.26 (d, 6H)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundC=OAromatic CAromatic CHAcetyl CH₃Alkyl Chain Carbons
This compound [1]197.9148.8, 134.8128.7, 128.426.638.1, 24.5, 13.8
1-(4-Ethylphenyl)ethanone 197.9150.3, 134.9128.7, 128.126.529.0, 15.2
1-(4-Butylphenyl)ethanone 197.8148.9, 134.8128.7, 128.426.635.6, 33.3, 22.3, 13.9
1-(4-Isopropylphenyl)ethanone [2]197.8154.8, 134.9128.7, 126.626.534.3, 23.8

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchAromatic C=C StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound ~1685~1605, ~1575~3050~2960, ~2930, ~2870
1-(4-Ethylphenyl)ethanone [3][4][5]~1684~1606, ~1575~3050~2965, ~2930, ~2870
1-(4-Butylphenyl)ethanone [6]~1684~1606, ~1575~3050~2955, ~2930, ~2870
1-(4-Isopropylphenyl)ethanone [7]~1683~1605, ~1575~3050~2960, ~2870

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M-CH₃]⁺Other Key Fragments
This compound 162147119, 91
1-(4-Ethylphenyl)ethanone [8]148133105, 77
1-(4-Butylphenyl)ethanone [6]176161119, 91
1-(4-Isopropylphenyl)ethanone 162147119, 91

Experimental Protocols

A generalized and robust protocol for the synthesis and characterization of 1-(4-alkylphenyl)ethanones is provided below. This procedure is based on the well-established Friedel-Crafts acylation reaction.

Synthesis of this compound

This protocol can be adapted for the synthesis of the other analogs by substituting propylbenzene with the corresponding alkylbenzene.

  • Materials:

    • Propylbenzene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dry dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: [9][10][11]

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and dry DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.0 equivalent) in dry DCM via the dropping funnel.

    • After the addition is complete, add a solution of propylbenzene (1.0 equivalent) in dry DCM dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Characterization Methods

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of a thin film of the liquid product between two sodium chloride (NaCl) or potassium bromide (KBr) plates using an FTIR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Analyze the sample using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).

    • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Propylbenzene + Acetyl Chloride reaction Friedel-Crafts Acylation (AlCl3, DCM) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H & 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmation Structural Confirmation nmr->confirmation ir->confirmation ms->confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion

The structural characterization of this compound and its analogs is reliably achieved through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The comparative data presented in this guide highlights the subtle yet distinct spectral differences arising from the variation in the alkyl substituent on the phenyl ring. These data, along with the provided experimental protocols, serve as a valuable resource for researchers in the synthesis and analysis of this class of compounds, ensuring the accurate identification and confirmation of their molecular structures.

References

A Comparative Guide to 1-(4-Propylphenyl)ethan-1-one: Cross-Referencing Key Data from Chemical Databases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate and comprehensive data on chemical compounds is paramount. This guide provides a comparative analysis of 1-(4-Propylphenyl)ethan-1-one, also known as 4'-propylacetophenone, by cross-referencing information from various reputable databases. This compilation aims to offer a clear and objective overview of its physicochemical properties and includes relevant experimental protocols.

Physicochemical Data Comparison

The following table summarizes the key quantitative data for this compound, compiled from multiple sources to ensure a comprehensive overview.

PropertyValueSource Database/Reference
IUPAC Name 1-(4-propylphenyl)ethanonePubChem[1]
Synonyms 4'-Propylacetophenone, p-PropylacetophenonePubChem[1], Santa Cruz Biotechnology[2]
CAS Number 2932-65-2PubChem[1], Santa Cruz Biotechnology[2]
Molecular Formula C₁₁H₁₄OPubChem[1], Santa Cruz Biotechnology[2]
Molecular Weight 162.23 g/mol PubChem[1], Santa Cruz Biotechnology[2]
Boiling Point 115 °CFisher Scientific[3]
Melting Point Data not available
Solubility Insoluble in water; Soluble in organic solvents and oils (data for isomer 4'-isopropylacetophenone)PubChem[4]
XLogP3 3.1PubChem[1][5]
Spectroscopic Data ¹³C NMR, IR, MS availableChemicalBook[6], PubChem[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. Below are representative protocols derived from established chemical synthesis and analysis techniques.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of n-propylbenzene.[7]

Materials:

  • n-Propylbenzene

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, reflux condenser, and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve n-propylbenzene in dichloromethane.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • To this cooled and stirred mixture, add acetyl chloride dropwise. An exothermic reaction will occur, and hydrogen chloride gas will be evolved. Maintain the temperature of the reaction mixture between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD)

  • Capillary column suitable for aromatic ketone analysis (e.g., HP-5ms)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent such as dichloromethane or hexane.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet, which is heated to a temperature that ensures rapid volatilization of the sample without thermal degradation.

  • Chromatographic Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is programmed to increase over time, which allows for the separation of the components of the mixture based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of the eluting compound is recorded. The resulting fragmentation pattern is a unique "fingerprint" of the molecule. This spectrum can be compared to spectral libraries (such as the NIST library) for positive identification of this compound.[1][8] The retention time from the gas chromatogram provides an additional layer of identification.

Visualizing Experimental Workflows

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the key experimental workflows.

cluster_synthesis Synthesis Workflow: Friedel-Crafts Acylation reactants n-Propylbenzene + Acetyl Chloride + AlCl3 Catalyst reaction Reaction in Dichloromethane (0-5 °C then RT) reactants->reaction workup Quenching (Ice/HCl), Extraction & Washing reaction->workup purification Drying & Solvent Removal, Vacuum Distillation workup->purification product Pure this compound purification->product

Synthesis of this compound.

cluster_analysis Analytical Workflow: GC-MS sample_prep Sample Preparation (Dilution in Solvent) injection GC Injection (Vaporization) sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation detection Mass Spectrometry (Ionization & Fragmentation) separation->detection data_analysis Data Analysis (Library Comparison) detection->data_analysis

GC-MS analysis workflow.

References

A Comparative Guide to the Biological Activity of 1-(4-Propylphenyl)ethan-1-one and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(4-Propylphenyl)ethan-1-one, also known as 4'-propylacetophenone, and its structurally related analogues. The objective is to offer a clear, data-driven overview to support research and development in the fields of pharmacology and agrochemistry. While direct comparative data for all biological activities are not extensively available, this guide synthesizes existing experimental findings to draw meaningful comparisons and highlight structure-activity relationships.

Overview of Compounds

The compounds compared in this guide are derivatives of acetophenone, featuring different alkyl substituents at the para-position of the phenyl ring. Their structural similarities and differences are key to understanding their varying biological activities.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
This compound O=C(C)c1ccc(CCC)cc1C₁₁H₁₄O162.23
4'-Methylacetophenone O=C(C)c1ccc(C)cc1C₉H₁₀O134.18
4'-Ethylacetophenone O=C(C)c1ccc(CC)cc1C₁₀H₁₂O148.20
Propiophenone O=C(CC)c1ccccc1C₉H₁₀O134.18
2',4'-Dimethylacetophenone O=C(C)c1cc(C)ccc1CC₁₀H₁₂O148.20

Comparative Biological Activity

The primary biological activity for which direct comparative experimental data is available for this class of compounds is phytotoxicity. Limited information is available for other activities such as antimicrobial and cytotoxic effects for the parent compounds, with more research focused on their more complex derivatives.

Phytotoxicity

A study evaluating the phytotoxic effects of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone on Lactuca sativa (lettuce) and Allium cepa (onion) provides valuable comparative insights. The results indicate that the number and position of methyl groups on the acetophenone backbone significantly influence the phytotoxic activity.[1]

Key Findings:

  • 2',4'-Dimethylacetophenone was identified as the most phytotoxic compound among those tested.[1]

  • The inhibitory action of these phenolic compounds is concentration-dependent.[1]

  • In Lactuca sativa, 4'-methylacetophenone showed a positive correlation between concentration and the inhibition of germination rate and hypocotyl growth.[1]

  • The study highlights that even small structural differences can lead to notable changes in phytotoxic activity.[1]

Table 1: Comparative Phytotoxicity Data on Lactuca sativa (Lettuce)

CompoundConcentration (mM)Germination Rate (% of Control)Hypocotyl Length (% of Control)
Propiophenone 0.19550
0.59025
1.08510
4'-Methylacetophenone 0.18090
0.56070
1.04050
2',4'-Dimethylacetophenone 0.17580
0.55060
1.03040

Data extracted and summarized from the study by Macías et al. (2023).[1]

Antimicrobial Activity

While direct comparative studies on the antimicrobial properties of simple 4'-alkylacetophenones are scarce, the broader class of acetophenone derivatives has been extensively studied.

  • Chalcones and Semicarbazones: Derivatives of acetophenones, such as chalcones and semicarbazones, have demonstrated significant antibacterial and antifungal activities.[2] This suggests that the acetophenone scaffold is a promising starting point for the development of novel antimicrobial agents.

  • Antifungal Activity of Derivatives: Several studies have reported the synthesis of acetophenone derivatives with potent antifungal activity against various phytopathogenic fungi.[3][4][5] For instance, certain synthesized acetophenone derivatives exhibited more potent antifungal effects on some phytopathogens than the commercial fungicide hymexazol.[3]

  • Structure-Activity Relationship: Preliminary structure-activity relationship (SAR) studies on acetophenone derivatives suggest that the nature and position of substituents on the phenyl ring are crucial for their antifungal activity.[3]

Cytotoxicity

Information on the cytotoxicity of this compound and its close analogues is limited in publicly available literature. However, various acetophenone derivatives have been evaluated for their effects on cancer cell lines.

  • Derivatives of 1-phenyl-2-(phenylamino)ethanone , which share a structural similarity, have been investigated as inhibitors of MCR-1, a protein that confers colistin resistance in bacteria. While this is not direct cytotoxicity against mammalian cells, it highlights the potential for these structures to interact with biological macromolecules.

  • A recent review of natural-derived acetophenones indicates that this class of compounds has been assayed for a range of pharmacological activities, including cytotoxicity.[6]

Experimental Protocols

Phytotoxicity Bioassay

The following is a detailed methodology for the phytotoxicity bioassay used to evaluate propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone.[1]

Objective: To determine the effect of test compounds on the germination and seedling growth of Lactuca sativa and Allium cepa.

Materials:

  • Test compounds (propiophenone, 4'-methylacetophenone, 2',4'-dimethylacetophenone)

  • Lactuca sativa L. seeds

  • Allium cepa L. seeds

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Distilled water

  • Ethanol (as a solvent for the compounds)

  • Growth chamber

Procedure:

  • Preparation of Test Solutions: Stock solutions of the test compounds are prepared in ethanol. Serial dilutions are made with distilled water to obtain the final test concentrations (e.g., 0.1, 0.5, and 1.0 mM). A control solution containing the same concentration of ethanol as the test solutions is also prepared.

  • Seed Sterilization: Seeds are surface-sterilized to prevent microbial contamination.

  • Germination Assay:

    • Place a sheet of filter paper in each Petri dish.

    • Add a specific volume of the test solution or control solution to saturate the filter paper.

    • Place a predetermined number of seeds (e.g., 25) on the filter paper in each Petri dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data Collection:

    • After a set period (e.g., 72 hours), count the number of germinated seeds to determine the germination rate.

    • Measure the length of the radicle and hypocotyl of the seedlings.

  • Data Analysis: The germination rate, radicle length, and hypocotyl length of the seedlings in the test groups are compared to the control group. The results are often expressed as a percentage of the control.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate generalized workflows and potential mechanisms of action relevant to the biological activities of the compared compounds.

Experimental_Workflow_for_Phytotoxicity_Assay Experimental Workflow for Phytotoxicity Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (0.1, 0.5, 1.0 mM) add_solutions Add Test/Control Solutions prep_solutions->add_solutions sterilize_seeds Surface Sterilize Seeds place_seeds Place Seeds sterilize_seeds->place_seeds setup_petri Setup Petri Dishes with Filter Paper setup_petri->add_solutions add_solutions->place_seeds incubate Incubate in Growth Chamber (e.g., 25°C, 16h/8h light/dark) place_seeds->incubate measure_germination Measure Germination Rate incubate->measure_germination measure_growth Measure Radicle and Hypocotyl Length incubate->measure_growth compare_data Compare with Control measure_germination->compare_data measure_growth->compare_data

Workflow for Phytotoxicity Bioassay.

Antimicrobial_Activity_Screening Antimicrobial Activity Screening Workflow cluster_workflow Screening Process start Synthesized Acetophenone Analogs mic_determination Determine Minimum Inhibitory Concentration (MIC) start->mic_determination prepare_cultures Prepare Bacterial/Fungal Cultures prepare_cultures->mic_determination mbc_mfc_determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic_determination->mbc_mfc_determination sar_analysis Structure-Activity Relationship (SAR) Analysis mbc_mfc_determination->sar_analysis

Antimicrobial Activity Screening Workflow.

Cytotoxicity_Mechanism Potential Cytotoxicity Mechanism of Action Compound Acetophenone Analog Cell Target Cell Compound->Cell Membrane Membrane Disruption Cell->Membrane ROS Reactive Oxygen Species (ROS) Production Cell->ROS Apoptosis Apoptosis Membrane->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Apoptosis

Potential Cytotoxicity Mechanism.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 1-(4-Propylphenyl)ethan-1-one, a key intermediate and potential impurity in various chemical syntheses. The selection of an appropriate analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document outlines validated methodologies, presents comparative performance data, and offers detailed experimental protocols to aid researchers in selecting the most suitable technique for their specific needs.

Introduction to Analytical Techniques

The two most common chromatographic techniques for the quantification of semi-volatile aromatic compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid sample. It is particularly well-suited for non-volatile or thermally sensitive compounds.[1][2] For aromatic ketones, Reverse-Phase HPLC (RP-HPLC) with Ultraviolet (UV) detection is a common and robust approach.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds.[1][2] When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range for the quantification of hydrocarbons and related substances.

Comparison of Analytical Methods

The choice between HPLC and GC depends on several factors, including the nature of the analyte, the sample matrix, and the desired performance characteristics of the method. The following table summarizes the key performance parameters for the quantification of aromatic ketones, based on validated methods for structurally similar compounds.

Table 1: Comparison of HPLC-UV and GC-FID Method Validation Parameters for Aromatic Ketone Quantification

Validation ParameterHPLC-UV (with DNPH Derivatization for Acetophenone)[3]GC-FID (for Acetophenone)[4]Notes
Linearity (R²) > 0.999> 0.99High linearity is achievable with both techniques.
Limit of Detection (LOD) 10 - 20 µg/L (as DNPH derivative)Typically in the low µg/L to ng/L rangeGC-FID generally offers lower LODs for volatile compounds.
Limit of Quantification (LOQ) Not specified, but typically 3x LODNot specified, but typically 3x LOD-
Accuracy (% Recovery) 92 - 99%Not specifiedBoth methods can achieve high accuracy.
Precision (%RSD) < 7%< 1%GC typically offers higher precision due to sharper peaks.[2]
Analysis Time 10 - 30 minutes< 10 minutesGC methods are often faster for volatile analytes.[1]

Note: The data presented is based on studies of acetophenone, a structurally related aromatic ketone. This information serves as a representative benchmark for the expected performance of validated methods for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-FID methods for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on the separation of this compound on a reverse-phase column with UV detection.[2][5]

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • Newcrom R1 HPLC column or equivalent C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water with a small percentage of phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled at 25 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like acetonitrile.

  • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and inject.

Gas Chromatography (GC-FID) Method

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for aromatic compounds (e.g., DB-5, HP-5, or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Standards:

  • High purity carrier gas (e.g., Helium or Hydrogen)

  • High purity FID gases (Hydrogen and Air)

  • Suitable solvent for sample dissolution (e.g., Methanol, Acetone)

  • This compound reference standard

3. Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Detector Temperature: 300 °C

4. Sample and Standard Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the chosen solvent and inject into the GC.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in analytical method validation and comparison.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop Analytical Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A generalized workflow for analytical method validation.

Method_Comparison_Logic cluster_hplc HPLC-UV cluster_gc GC-FID Analyte This compound Properties: - Aromatic Ketone - Semi-volatile HPLC_Node HPLC-UV Method Analyte->HPLC_Node GC_Node GC-FID Method Analyte->GC_Node HPLC_Pros Pros: - Good for less volatile compounds - Robust and widely available HPLC_Node->HPLC_Pros HPLC_Cons Cons: - Longer analysis time - Higher solvent consumption HPLC_Node->HPLC_Cons Decision Method Selection HPLC_Node->Decision GC_Pros Pros: - Faster analysis - Higher sensitivity (lower LOD) - Higher precision GC_Node->GC_Pros GC_Cons Cons: - Requires volatile/semi-volatile analytes - High temperatures may degrade some samples GC_Node->GC_Cons GC_Node->Decision

Caption: Logical comparison of HPLC and GC for the analysis.

References

comparing the efficacy of different catalysts for 1-(4-Propylphenyl)ethan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(4-propylphenyl)ethan-1-one, a key intermediate in the production of various pharmaceuticals and fine chemicals, is predominantly achieved through the Friedel-Crafts acylation of propylbenzene. The choice of catalyst for this electrophilic aromatic substitution reaction is critical, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the synthesis of this compound is evaluated based on several key metrics, including product yield, regioselectivity (para-substitution is highly preferred), reaction time, and catalyst reusability. While direct comparative data for propylbenzene acylation across a wide range of catalysts is dispersed in the literature, the following table summarizes representative performance data for common catalyst types, including data from analogous reactions with structurally similar substrates.

Catalyst TypeCatalystAcylating AgentSubstrateTemperature (°C)Time (h)Conversion (%)Selectivity to para-isomer (%)Yield (%)Reference
Lewis Acid AlCl₃Acetyl ChloridePropylbenzene0 - 251 - 2High~95HighGeneral Knowledge
Lewis Acid FeCl₃Acetyl ChloridePropylbenzene25 - 802 - 4Moderate to High~90-95Moderate to HighGeneral Knowledge
Solid Acid Zeolite H-BEAAcetic AnhydrideAnisole1001.8>45>98-[1]
Solid Acid Al-KIT-6 (mesoporous)Acetic AnhydrideIsobutylbenzene14047294~68[2]

Experimental Workflow & Catalyst Selection Logic

The general workflow for the synthesis of this compound via Friedel-Crafts acylation involves the reaction of propylbenzene with an acylating agent in the presence of a catalyst, followed by workup and purification. The choice of catalyst introduces variations in the experimental setup and workup procedures.

experimental_workflow General Experimental Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Propylbenzene Propylbenzene ReactionVessel Reaction Vessel (Inert Atmosphere) Propylbenzene->ReactionVessel AcylatingAgent Acylating Agent (Acetyl Chloride or Acetic Anhydride) AcylatingAgent->ReactionVessel ReactionExecution Reaction at Controlled Temperature ReactionVessel->ReactionExecution CatalystAddition Catalyst Addition (e.g., AlCl₃, Zeolite) CatalystAddition->ReactionExecution Quenching Reaction Quenching (e.g., with ice/water) ReactionExecution->Quenching Extraction Organic Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (Distillation or Chromatography) Washing->Purification Product This compound Purification->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

The selection of a catalyst is a trade-off between reactivity, selectivity, cost, and environmental impact.

catalyst_comparison Catalyst Performance Comparison Logic cluster_lewis Traditional Lewis Acids (e.g., AlCl₃, FeCl₃) cluster_solid Solid Acid Catalysts (e.g., Zeolites, Mesoporous Silica) HighReactivity High Reactivity & Yield Stoichiometric Often Stoichiometric Amounts Required HighReactivity->Stoichiometric leads to Corrosive Corrosive & Moisture Sensitive HighReactivity->Corrosive Decision Catalyst Choice HighReactivity->Decision For high throughput Waste Significant Waste Generation Stoichiometric->Waste ModerateReactivity Moderate to Good Reactivity HighSelectivity High Para-Selectivity ModerateReactivity->HighSelectivity Reusable Reusable & Recyclable EcoFriendly Environmentally Benign Reusable->EcoFriendly EcoFriendly->Decision For sustainable processes

Caption: Logical relationship of performance characteristics for different catalyst types.

Experimental Protocols

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃) Catalyst

This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of propylbenzene using the highly reactive but environmentally challenging aluminum chloride catalyst.

Materials:

  • Propylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of propylbenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition of propylbenzene, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis using a Solid Acid Catalyst (Zeolite H-BEA)

This protocol outlines a more environmentally friendly approach using a reusable solid acid catalyst. Reaction conditions may need optimization depending on the specific zeolite used.

Materials:

  • Propylbenzene

  • Acetic anhydride

  • Zeolite H-BEA (activated)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate the Zeolite H-BEA catalyst by heating at 500 °C for 4 hours under a flow of dry air. Cool to room temperature under a nitrogen atmosphere.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated Zeolite H-BEA (e.g., 10 wt% with respect to propylbenzene), propylbenzene (1.0 equivalent), and toluene.

  • Heat the mixture to the desired reaction temperature (e.g., 100-140 °C).

  • Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at the set temperature for the required time (e.g., 2-8 hours), monitoring the progress by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with a solvent, dried, and calcined for reuse.

  • Wash the filtrate with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to yield this compound.

Conclusion

The choice of catalyst for the synthesis of this compound is a critical decision that impacts both the efficiency of the synthesis and its environmental footprint. Traditional Lewis acids like AlCl₃ offer high reactivity and yields but suffer from drawbacks related to their corrosive nature, stoichiometric usage, and waste generation.[3] In contrast, solid acid catalysts such as zeolites and mesoporous materials present a more sustainable alternative, offering high para-selectivity, reusability, and easier product separation.[1][2] While their reactivity may be lower, requiring higher temperatures and longer reaction times, the benefits in terms of process simplification and reduced environmental impact make them increasingly attractive for industrial applications. The optimal catalyst selection will ultimately depend on the specific requirements of the synthesis, balancing the need for high throughput with the growing demand for greener chemical processes.

References

A Comparative Literature Review of 1-(4-Propylphenyl)ethan-1-one and Structurally Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive literature review of the properties of 1-(4-Propylphenyl)ethan-1-one, presenting a comparative analysis with structurally similar aromatic ketones. The information is intended for researchers, scientists, and professionals in drug development, with a focus on physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound and a selection of its structural analogs are summarized below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyThis compound1-(4-Ethylphenyl)ethanone[1]1-[4-(1-Methylethyl)phenyl]ethanone[2]1-(4-Butoxyphenyl)ethanone[3]1-(4-Propoxyphenyl)ethanone[4]
Molecular Formula C₁₁H₁₄O[5][6]C₁₀H₁₂OC₁₁H₁₄OC₁₂H₁₆O₂C₁₁H₁₄O₂
Molecular Weight 162.23 g/mol [5]148.20 g/mol 162.23 g/mol 192.25 g/mol [3]178.23 g/mol [4][7]
CAS Number 2932-65-2[5]937-30-4645-13-65736-89-05736-86-7[4][7]
IUPAC Name 1-(4-propylphenyl)ethanone[5]1-(4-ethylphenyl)ethanone1-[4-(1-methylethyl)phenyl]ethanone1-(4-butoxyphenyl)ethanone[3]1-(4-propoxyphenyl)ethanone[4]
XLogP3 (Predicted) 3.1[5][6]2.63.12.9[3]2.4[4]
Monoisotopic Mass 162.104465066 Da[5]148.088815 Da162.104465 Da192.11503 Da[3]178.09938 Da[4]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of chemical compounds. While raw spectral data is beyond the scope of this guide, the availability of various spectroscopic analyses for this compound is documented in the literature.

Spectrum TypeThis compound
¹H NMR Available[8]
¹³C NMR Available[8]
Mass Spectrometry (MS) Available[8]
Infrared (IR) Available[8]
Raman Available[8]

Synthesis of Aryl Ketones: A General Protocol

A common and effective method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: A solution of propylbenzene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cooled in an ice bath to 0°C.

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents), the Lewis acid catalyst, is added portion-wise to the stirred solution while maintaining the temperature at 0°C.

  • Acylating Agent Addition: Acetyl chloride (1.05 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

G start Start: Prepare Reactants setup Reaction Setup: Cool Propylbenzene in Solvent to 0°C start->setup catalyst Catalyst Addition: Add AlCl₃ Portion-wise setup->catalyst acyl Acylation: Add Acetyl Chloride Dropwise catalyst->acyl stir Reaction Progression: Stir at RT for 2-4h acyl->stir quench Quenching: Pour into Ice/HCl stir->quench TLC Monitoring extract Workup: Separate and Extract with Organic Solvent quench->extract purify Purification: Dry, Evaporate, and Purify (Distillation/Chromatography) extract->purify end End Product: This compound purify->end

Caption: Workflow for the Friedel-Crafts Acylation Synthesis of this compound.

Biological Activity and Structure-Activity Relationship

The comparison with its analogs reveals how minor structural modifications can influence key properties like lipophilicity (XLogP), which is a critical parameter in drug design.

G cluster_legend Structure-Property Relationship core Core Structure: Phenyl Ethanone propyl R = -CH₂CH₂CH₃ (this compound) XLogP = 3.1 core->propyl Alkyl Chain ethyl R = -CH₂CH₃ (1-(4-Ethylphenyl)ethanone) XLogP = 2.6 core->ethyl Shorter Alkyl propoxy R = -OCH₂CH₂CH₃ (1-(4-Propoxyphenyl)ethanone) XLogP = 2.4 core->propoxy Alkoxy Chain isopropyl R = -CH(CH₃)₂ (1-[4-(1-Methylethyl)phenyl]ethanone) XLogP = 3.1 core->isopropyl Branched Alkyl l1 Modification of the R-group at the para position alters the lipophilicity (XLogP) of the molecule. l2 Introducing an oxygen atom (alkoxy) tends to decrease the XLogP value compared to a similar-length alkyl group.

References

Safety Operating Guide

Safe Disposal of 1-(4-Propylphenyl)ethan-1-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-(4-Propylphenyl)ethan-1-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate careful handling and disposal.[1][2] Personal protective equipment (PPE) is mandatory when handling this chemical.

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: Laboratory coat and appropriate protective clothing.[1][3]

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.[1]

Hazard Classification Summary

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, oralH302: Harmful if swallowed[1][2]
alt text
Warning
Skin corrosion/irritationH315: Causes skin irritation[2]
alt text
Warning
Serious eye damage/eye irritationH319: Causes serious eye irritation[2]
alt text
Warning
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effects[1]
alt text
Warning

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Small Spills:

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, sawdust, or a general-purpose binder.[1]

  • Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Clean the contaminated area thoroughly with water and detergent, ensuring the cleaning water is also collected as hazardous waste.[1]

Large Spills:

  • Evacuate the area immediately.

  • Prevent the spill from entering drains, surface waters, or groundwater.[1]

  • Dike the spillage to contain it.[1]

  • If possible, pump the product into a suitable container.[1]

  • Treat the remaining residue as a small spill.

  • Contact your institution's Environmental Health & Safety (EHS) department for assistance.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[4][5] Do not discharge this chemical into drains or the environment. [1]

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, compatible, and leak-proof container.[6][7]

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[7][8]

  • Store this waste separately from incompatible materials, such as strong oxidizing agents.[3]

Step 2: Container Management

  • Keep the waste container tightly sealed except when adding waste.[7]

  • Store the container in a designated, well-ventilated satellite accumulation area, preferably within secondary containment to prevent spills.[9]

  • Do not overfill the container; a maximum of 90% capacity is recommended.[6]

Step 3: Disposal of Empty Containers

  • A chemical container is considered empty only when all contents have been removed.

  • "Acutely hazardous" waste containers require triple rinsing with a suitable solvent (e.g., acetone or ethanol).[10] The rinsate must be collected and disposed of as hazardous waste.[8]

  • After proper rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.[8]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7]

  • Provide them with all necessary information about the waste stream as indicated on your hazardous waste label.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_spill Spill Response cluster_waste Waste Management cluster_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs ppe->spill Potential Event spill_small Small Spill: Absorb with inert material spill->spill_small Yes spill_large Large Spill: Dike and contain spill->spill_large No collect_spill Collect absorbed material into hazardous waste container spill_small->collect_spill spill_large->collect_spill waste_container Place in labeled, sealed hazardous waste container collect_spill->waste_container waste_gen Generate Chemical Waste (Unused product, contaminated items) waste_gen->waste_container empty_container Empty Container? waste_container->empty_container store_waste Store waste in designated Satellite Accumulation Area waste_container->store_waste empty_container->waste_container No triple_rinse Triple rinse with solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate collect_rinsate->waste_container Add to waste dispose_container Dispose of rinsed container per institutional policy collect_rinsate->dispose_container contact_ehs Contact EHS for pickup store_waste->contact_ehs end Disposal by Licensed Waste Contractor contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 1-(4-Propylphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols

This document provides critical safety information and procedural guidance for researchers, scientists, and drug development professionals handling 1-(4-Propylphenyl)ethan-1-one. The following protocols for personal protective equipment (PPE), operational handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

A thorough understanding and implementation of the following safety measures are imperative when working with this compound.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.
Skin Protection Nitrile gloves (minimum thickness of 0.11 mm) and a fully-buttoned laboratory coatDue to the skin irritation hazard, direct contact must be avoided. Nitrile gloves offer good resistance to a range of chemicals. It is crucial to check gloves for any signs of degradation or perforation before use. For prolonged contact or immersion, heavier-duty gloves may be necessary. A lab coat should be worn to protect street clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo mitigate the risk of respiratory tract irritation, all handling of this compound should be conducted within a properly functioning chemical fume hood. If a fume hood is not available or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is required.
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills. Perforated shoes, sandals, or cloth footwear are not appropriate in a laboratory setting.

Operational and Handling Plan

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate a well-ventilated work area (fume hood). gather_ppe Assemble all required PPE. prep_area->gather_ppe don_ppe Don all PPE correctly. prep_area->don_ppe gather_spill Prepare a spill kit. gather_ppe->gather_spill handle_chem Handle this compound within the fume hood. don_ppe->handle_chem doff_ppe Doff PPE in the correct order to avoid contamination. handle_chem->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Figure 1. A workflow diagram for the safe handling of this compound.

Experimental Protocol: Safe Weighing and Dispensing

  • Preparation: Ensure the analytical balance is clean and located inside a chemical fume hood or a ventilated balance enclosure. Place a clean weigh boat on the balance and tare.

  • Dispensing: Carefully dispense the desired amount of this compound into the weigh boat using a clean spatula. Avoid creating dust or aerosols.

  • Transfer: Securely cap the stock container immediately after dispensing. Carefully transfer the weighed compound to the reaction vessel.

  • Clean-up: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat as solid chemical waste.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
Contaminated Labware (e.g., glassware, spatulas) Rinse with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste. The cleaned labware can then be washed normally.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of as solid hazardous waste in a designated, labeled container.
Empty Stock Containers Triple rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Propylphenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Propylphenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.